Product packaging for Leucine,l,[4,5-3H(N)](Cat. No.:)

Leucine,l,[4,5-3H(N)]

Cat. No.: B15350733
M. Wt: 145.23 g/mol
InChI Key: ROHFNLRQFUQHCH-BKONOGABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucine,l,[4,5-3H(N)] is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 145.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Leucine,l,[4,5-3H(N)] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leucine,l,[4,5-3H(N)] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B15350733 Leucine,l,[4,5-3H(N)]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

145.23 g/mol

IUPAC Name

(2S)-2-amino-4,5,5,5-tetratritio-4-(tritritiomethyl)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1T3,2T3,4T

InChI Key

ROHFNLRQFUQHCH-BKONOGABSA-N

Isomeric SMILES

[3H]C([3H])([3H])C([3H])(C[C@@H](C(=O)O)N)C([3H])([3H])[3H]

Canonical SMILES

CC(C)CC(C(=O)O)N

Origin of Product

United States

Fundamental Principles of Radiolabeling and Tracing with Leucine,l, 4,5 3h N

Historical Context of Radiolabeled Amino Acids in Biochemical Research

The journey of using isotopes in scientific research began with the discovery of radioactivity and the subsequent realization that isotopes of an element are chemically almost identical but differ in mass. taylorfrancis.comnih.gov This unique property allows them to be used as tracers to follow the fate of molecules in biological systems. wikipedia.org The concept of using isotopes as tracers was first proposed by Frederick Soddy in 1912 and the term "isotope" was coined in 1914. taylorfrancis.com George de Hevesy was a pioneer in employing radioactive tracers to study metabolic processes in the 1920s. taylorfrancis.com

In the 1940s, with the increased availability of radioisotopes like carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), biochemists began to extensively use them to delineate metabolic pathways. taylorfrancis.com Radiolabeled amino acids, in particular, became invaluable tools for studying protein turnover, a concept extensively investigated by Rudolf Schoenheimer using ¹⁵N-labeled leucine (B10760876). taylorfrancis.com Over the decades, the application of radiolabeled amino acids has expanded significantly, contributing to our understanding of amino acid metabolism, protein synthesis, and the diagnosis of various diseases, including cancer. taylorfrancis.comnih.govsnmjournals.orgresearchgate.net

Principles of Isotopic Labeling and Tracer Methodology

Isotopic labeling is a powerful technique that involves the introduction of an isotope into a molecule to track its journey through a chemical reaction or a metabolic pathway. wikipedia.orgcreative-proteomics.com The labeled molecule behaves almost identically to its unlabeled counterpart, allowing researchers to observe biological processes without significantly altering them. wikipedia.org

Isotope Dilution: This analytical method is used to determine the quantity of a substance in a sample. wikipedia.orgbritannica.com It involves adding a known amount of an isotopically labeled standard of the substance being measured to the sample. wikipedia.org The labeled standard mixes with the naturally occurring, unlabeled substance, effectively diluting the isotopic enrichment of the standard. wikipedia.org By measuring the change in the isotopic ratio, the original amount of the substance in the sample can be calculated. wikipedia.orgyoutube.com This technique is highly accurate and is often used in applications where precise quantification is crucial. wikipedia.orgbritannica.com

Saturation: In the context of biochemistry, saturation refers to several phenomena. It can describe the state where all binding sites on a protein are occupied by a ligand, or when an enzyme's active sites are fully engaged with a substrate. wikipedia.org In solutions, saturation is the point at which a solute can no longer dissolve in a solvent. wikipedia.org Understanding saturation is critical in tracer studies to ensure that the introduced tracer does not overwhelm the biological system and lead to misleading results.

Tritium (³H), a radioactive isotope of hydrogen, is a widely used radiotracer in biomedical research. moravek.com Its key advantages include a high specific activity, a relatively long half-life of about 12.3 years, and lower material costs compared to other isotopes like carbon-14. moravek.comnih.gov Tritium emits low-energy beta radiation, which is less hazardous externally as it cannot penetrate the skin. moravek.comyale.edu However, this also means it can only be detected using specific techniques like liquid scintillation counting. yale.edu

One of the significant benefits of using tritium is that hydrogen is a ubiquitous component of organic molecules, allowing for the labeling of a wide variety of compounds. moravek.com The replacement of a hydrogen atom with a tritium atom generally does not significantly alter the biological activity of the molecule. azolifesciences.com

The designation "Leucine,l,[4,5-3H(N)]" indicates that the amino acid L-leucine is labeled with tritium at the 4th and 5th carbon positions. lookchem.comrevvity.comrevvity.com This specific labeling is crucial as it determines which parts of the molecule can be tracked during metabolic processes. The stability of the tritium label at these positions is a key consideration, as loss of the label can lead to inaccurate data. nih.gov The IUPAC name for this compound is (2S)-2-amino-4-methyl-4,5-ditritiopentanoic acid. nih.gov

Metabolic Fate and Distribution of Leucine,l,[4,5-3H(N)] as a Tracer

As an essential amino acid, leucine cannot be synthesized by the human body and must be obtained from the diet. wikipedia.orgnumberanalytics.com It plays a vital role in protein synthesis and various metabolic functions. wikipedia.orgontosight.airesearchgate.net

Leucine metabolism primarily occurs in the liver, adipose tissue, and muscle tissue. revvity.comwikipedia.orgontosight.ai The metabolic process involves several key steps:

Transportation: Leucine enters cells via specific transporters, such as the large neutral amino acid transporter 1 (LAT1). ontosight.ai

Transamination: The first step in its breakdown is the transfer of its amino group to an alpha-keto acid, a reaction catalyzed by branched-chain amino acid aminotransferase. This produces α-ketoisocaproate (KIC). wikipedia.orgontosight.ai

Oxidation: KIC is then primarily oxidized by the mitochondrial enzyme branched-chain α-ketoacid dehydrogenase to form isovaleryl-CoA. wikipedia.orgontosight.ai

Further Metabolism: Isovaleryl-CoA is further metabolized to produce acetyl-CoA and acetoacetate (B1235776), making leucine an exclusively ketogenic amino acid. wikipedia.org A small fraction of dietary leucine is also converted to β-hydroxy β-methylbutyric acid (HMB). wikipedia.org

Entry into Intracellular and Extracellular Metabolic Pools

The utility of Leucine,l,[4,5-3H(N)] as a tracer in metabolic studies is fundamentally dependent on its transport and equilibration across various metabolic compartments, primarily the extracellular and intracellular pools. The extracellular pool is readily accessible for sampling, typically through blood plasma, while the intracellular pool is the site of protein synthesis and other metabolic processes. Understanding the kinetics of Leucine,l,[4,5-3H(N)] entry into these pools is crucial for the accurate interpretation of tracer data.

Upon introduction into the circulatory system, Leucine,l,[4,5-3H(N)] distributes throughout the extracellular space. From this extracellular pool, it is transported into cells via specific amino acid transporters. researchgate.net This transport is a critical step, as the specific activity of the tracer at the site of protein synthesis (i.e., the aminoacyl-tRNA pool) is the true precursor for incorporation into newly synthesized proteins. nih.gov However, directly sampling the intracellular aminoacyl-tRNA pool is highly invasive and often impractical in human studies.

To circumvent this, researchers often rely on measuring the specific activity of a surrogate that closely reflects the intracellular state. One such surrogate is the intracellular free leucine pool, which can be sampled from tissue biopsies. Another widely used approach involves measuring the specific activity of α-ketoisocaproate (KIC), the ketoacid of leucine, in the plasma. nih.gov Leucine is reversibly transaminated to KIC intracellularly, and a portion of this KIC is released into the plasma. nih.gov Therefore, the specific activity of plasma KIC is considered a better indicator of intracellular leucine specific activity than plasma leucine itself. nih.govnih.govphysiology.org

Studies have shown that the enrichment of intracellular leucine is lower than that of plasma leucine, indicating a dilution of the tracer within the cell. This dilution is primarily due to the release of unlabeled leucine from the breakdown of intracellular proteins. nih.gov The relative contribution of leucine from the plasma versus intracellular protein breakdown determines the specific activity of the intracellular free leucine pool. Research indicates that under postabsorptive conditions, the influx of leucine from plasma accounts for approximately 77% of the intracellular leucine flux, with the remaining 23% originating from protein degradation. nih.gov This dynamic interplay between the extracellular and intracellular pools is a key consideration in the design and interpretation of kinetic studies using Leucine,l,[4,5-3H(N)].

Table 1: Comparison of Leucine Tracer Enrichment in Different Metabolic Pools

Metabolic Pool Typical Relationship to Plasma Leucine,l,[4,5-3H(N)] Specific Activity Key Findings from Research Reference
Plasma α-ketoisocaproate (KIC) Generally considered a reliable surrogate for intracellular leucine specific activity.The ratio of [1-13C]KIC to [1-13C]leucine enrichment in plasma remains relatively constant at approximately 77% across various dietary protein intakes. nih.gov
Intracellular Free Leucine (Muscle) Lower than plasma leucine specific activity due to dilution from protein breakdown.The ratio of intracellular to plasma leucine specific activity is influenced by the rates of protein synthesis and breakdown. nih.govnih.gov
Intrahepatic Free Leucine Plasma KIC specific activity is an excellent predictor of intrahepatic free leucine specific activity.The specific activities of plasma KIC and intrahepatic free leucine are nearly identical. nih.gov

Considerations of Tracer Recycling and Re-incorporation in Kinetic Studies

A significant challenge in long-term kinetic studies using Leucine,l,[4,5-3H(N)] is the phenomenon of tracer recycling and re-incorporation. After the initial administration and incorporation of the labeled leucine into proteins, these proteins undergo continuous turnover, leading to their degradation and the release of their constituent amino acids back into the metabolic pools. nih.gov This process releases Leucine,l,[4,5-3H(N)] back into the intracellular and subsequently the extracellular pools, where it can be re-utilized for the synthesis of new proteins. nih.gov

This recycling of the tracer can obscure the true rate of protein synthesis, particularly for proteins with slow turnover rates. nih.gov During the initial phase after tracer administration, the plasma specific activity of Leucine,l,[4,5-3H(N)] decreases rapidly. nih.gov However, as protein breakdown releases the labeled leucine, the rate of decline in plasma specific activity slows down, eventually reaching a slow decay phase that can last for weeks. nih.gov If this recycled tracer is not accounted for, the calculated protein synthesis rates can be significantly underestimated.

The impact of tracer recycling is particularly pronounced in studies aiming to measure the fractional catabolic rate (FCR) and turnover rates of long-lived proteins like plasma albumin. nih.gov The continuous re-incorporation of the recycled tracer masks the true decay of the labeled protein population. nih.gov Conversely, for proteins with rapid turnover, such as very-low-density lipoprotein (VLDL)-apoB, the kinetic parameters can often be determined before significant tracer recycling occurs. nih.gov

To address the issue of tracer recycling, researchers employ sophisticated multicompartmental models. nih.gov These models are designed to mathematically describe the movement of the tracer between different pools, including the plasma, intracellular space, and various protein pools. nih.govnih.gov By fitting the model to the experimental data, it is possible to estimate the rate of tracer recycling and correct the calculated protein synthesis and breakdown rates. For instance, a comprehensive 10-compartment model has been developed to analyze the kinetics of leucine and its ketoacid, KIC, providing a more accurate picture of whole-body protein metabolism. nih.gov

Table 2: Impact of Tracer Recycling on Kinetic Studies of Different Proteins

Protein Type Turnover Rate Impact of Leucine,l,[4,5-3H(N)] Recycling Modeling Considerations Reference
Very-Low-Density Lipoprotein (VLDL)-apoB Fast (residence time of ~5 hours)Kinetic parameters can be measured before significant recycling occurs.Simpler models may be adequate for short-term studies. nih.gov
Plasma Albumin SlowRe-incorporation of recycled tracer significantly obscures the true fractional catabolic rate.Complex multicompartmental models are necessary to account for recycling. nih.gov
General Myofibrillar Proteins VariableCan lead to underestimation of synthesis rates if not accounted for.Models incorporating intracellular precursor enrichment and protein breakdown are required for accurate quantification. nih.gov

Synthesis, Purification, and Quality Control of Leucine,l, 4,5 3h N for Research Applications

Radiochemical Synthesis Pathways for Tritium-Labeled Leucine (B10760876) (e.g., L-[3,4,5-3H(N)]-Leucine)

The introduction of tritium (B154650) (³H), a radioactive isotope of hydrogen, into the leucine molecule is a critical process that requires careful selection of precursors and labeling strategies. The high specific activity of tritium-labeled compounds makes them ideal for tracking and quantifying biological processes. mdpi.com

Precursor Selection and Labeling Strategies

The synthesis of tritium-labeled leucine often begins with a suitable precursor molecule that can be readily modified to incorporate tritium at specific positions. A common strategy involves the use of an unsaturated precursor, which can then be catalytically hydrogenated with tritium gas (³H₂). dtu.dk For instance, the synthesis of DL-[³H] Leucine can be achieved through the condensation of methyl allyl chloride with diethyl acetamido malonate. iaea.org This is followed by hydrogenation with tritium gas over a catalyst. iaea.org

Another approach involves the synthesis of a precursor amino acid, such as (2S,3S)-2-amino-3-methylpent-4-ynoic acid, which can then be catalytically tritiated. rsc.org The choice of precursor is crucial as it dictates the position of the tritium label in the final molecule. For L-[4,5-3H(N)]-Leucine, the precursor must have a double or triple bond between carbons 4 and 5 to allow for the addition of tritium.

Chemical and Enzymatic Reactions for Tritium Incorporation

The incorporation of tritium is typically achieved through catalytic hydrogenation. dtu.dk In this process, the unsaturated precursor is reacted with tritium gas in the presence of a metal catalyst, such as palladium or Adams catalyst (platinum dioxide). dtu.dkiaea.org This reaction breaks the double or triple bond and adds tritium atoms across it.

Enzymatic methods can also be employed, particularly for ensuring the stereochemical purity of the final L-leucine product. rsc.org For example, a one-pot, two-enzyme catalyzed procedure can be used to create the stereogenic center at the C-2 position with high stereocontrol. rsc.org Furthermore, enzymatic resolution using D-amino acid oxidase can be used to separate the L-isomer from a racemic mixture of DL-leucine. snmjournals.org This is crucial as biological systems are highly specific for L-amino acids.

Purification and Chromatographic Separation Techniques

Following synthesis, the crude product is a mixture containing the desired tritiated leucine, unreacted precursors, byproducts, and potentially other radiolabeled impurities. Therefore, rigorous purification is essential to achieve high radiochemical purity.

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of radiolabeled compounds. researchgate.netnih.gov Reversed-phase HPLC is commonly used to separate peptides and amino acids based on their hydrophobicity. nih.govhplc.eu For the purification of tritiated leucine, a preparative HPLC system can be employed to isolate the desired compound from impurities. nih.gov The selection of the appropriate column, mobile phase, and gradient is critical for achieving optimal separation. hplc.eu Chiral HPLC columns can also be used to separate the D- and L-enantiomers of leucine. researchgate.netregistech.com

Table 1: Representative HPLC Parameters for Leucine Purification

ParameterValue
Column Reversed-Phase C18
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase B
Detection UV detector and in-line radioactivity detector

This table presents a general set of parameters. Actual conditions may vary depending on the specific separation requirements.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simpler and more rapid method for assessing the radiochemical purity of the synthesized leucine. snmjournals.orgresearchgate.netlongdom.org A small spot of the sample is applied to a TLC plate, which is then developed in a suitable solvent system. ymaws.com The separated components are visualized using a radio-TLC scanner, which detects the distribution of radioactivity on the plate. longdom.orgnih.gov The retention factor (Rf) value of the tritiated leucine is compared to that of a non-radioactive leucine standard to confirm its identity. While not as powerful as HPLC for purification, TLC is an effective tool for routine quality control checks. snmjournals.orgnih.gov

Radiochemical Purity and Specific Activity Determinations

The final characterization of the Leucine,l,[4,5-3H(N)] product involves determining its radiochemical purity and specific activity.

Radiochemical purity is the proportion of the total radioactivity in the sample that is present in the desired chemical form of L-[4,5-3H(N)]-Leucine. ymaws.com This is typically determined by HPLC or TLC, where the peak area of the desired compound is compared to the total area of all radioactive peaks. nih.gov A high radiochemical purity (often >97%) is essential for reliable research results.

Specific activity is a measure of the amount of radioactivity per unit mass of the compound, usually expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol). mdpi.com The theoretical maximum specific activity for a compound with one tritium atom is approximately 28.8 Ci/mmol. mdpi.com For L-[4,5-3H(N)]-Leucine, which has two tritium atoms, the theoretical maximum is higher. The specific activity can be determined using methods such as gas-liquid radiochromatography or by comparing the radioactivity of a known mass of the compound to a tritium standard of known activity. iaea.orgnih.gov

Table 2: Key Quality Control Parameters for Tritiated Leucine

ParameterTypical SpecificationMethod of Determination
Radiochemical Purity > 97%HPLC, TLC researchgate.netsnmjournals.org
Specific Activity High (e.g., > 40 Ci/mmol)Liquid Scintillation Counting, Radiochromatography iaea.orgbmuv.de
Enantiomeric Purity > 98% L-isomerChiral HPLC researchgate.net

Assessment of Radiochemical Impurities

The radiochemical purity of a Leucine,l,[4,5-3H(N)] solution is defined as the proportion of the total radioactivity present in the desired chemical form of L-Leucine. Impurities can arise during the synthesis process or, more commonly, as a result of radiolytic decomposition over time. nih.gov The energy released from the beta decay of tritium can cause the breakdown of the leucine molecule, leading to the formation of various radiolabeled degradation products. nih.govrsc.org

Common methods for assessing radiochemical purity involve chromatographic techniques that separate the intact L-[³H]Leucine from any impurities.

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining radiochemical purity. vwr.comiaea.org Reversed-phase HPLC can effectively separate L-Leucine from other compounds. The eluent is passed through a radioactivity detector to quantify the percentage of radioactivity associated with the L-Leucine peak versus other peaks, which represent impurities. iaea.org Commercial preparations often guarantee a radiochemical purity of ≥97% as determined by HPLC. vwr.com

Paper Chromatography and Thin-Layer Chromatography (TLC): These methods can also be used to separate L-Leucine from impurities. asm.org A spot of the radiolabeled solution is applied to the chromatography paper or TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the chromatogram is analyzed to determine the purity.

In research applications, particularly those involving the incorporation of leucine into proteins, impurities are often separated during the experimental workup. For instance, after incubating cells or tissues with L-[³H]Leucine, proteins are commonly precipitated using trichloroacetic acid (TCA). noaa.govresearchgate.net This step effectively separates the protein-incorporated leucine from unincorporated free leucine and many potential radiochemical impurities, which remain soluble. noaa.govnih.gov

Measurement of Specific Activity

Specific activity is a critical parameter for radiolabeled compounds, representing the amount of radioactivity per unit mass or mole of the substance. It is typically expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol). revvity.comrevvity.com High specific activity is often desirable as it allows for the detection of low levels of incorporation and minimizes the amount of chemical substance added to a system, thereby reducing potential physiological perturbations. nih.gov

The determination of specific activity involves two key measurements:

Quantification of Radioactivity: The total radioactivity in a given volume of the solution is measured using liquid scintillation counting.

Quantification of Mass: The total mass of L-Leucine in the same volume is determined. This can be achieved using analytical techniques like HPLC with a concentration-calibrated detector or by amino acid analysis. iaea.orgcreative-proteomics.com

A method for determining the specific activity of radiolabeled leucine involves derivatizing the amino acid with o-phthalaldehyde (B127526) (OPA) and then separating the derivative using reversed-phase HPLC. iaea.org The peak corresponding to the leucine derivative is collected, and its radioactivity is measured. This method is noted for its speed and use of standard chromatographic equipment. iaea.org

Commercially available Leucine,l,[4,5-3H(N)] is offered in a range of specific activities to suit different research needs.

Typical Specific Activity Ranges for Commercial Leucine,l,[4,5-3H(N)]
Specific Activity (Ci/mmol)Specific Activity (TBq/mmol)Reference
40 - 601.48 - 2.22 revvity.com
120 - 1904.44 - 7.03 revvity.com
~1515.6 nih.gov

Stability and Storage Considerations for Leucine,l,[4,5-3H(N)] Stock Solutions

Tritium-labeled compounds are inherently unstable due to the process of self-radiolysis. nih.gov The beta particles emitted by tritium have sufficient energy to break chemical bonds within the labeled molecule and surrounding solvent molecules, leading to degradation of the radiochemical and a decrease in its purity over time. nih.govrsc.org

Radiolytic Degradation Mitigation

Radiolytic degradation is the primary factor limiting the shelf-life and experimental utility of Leucine,l,[4,5-3H(N)]. The process involves the interaction of the emitted beta particle with molecules, generating highly reactive free radicals. Hydroxyl radicals, in particular, are known to react with amino acid side chains, leading to their modification. nih.gov

Several strategies are employed to minimize the rate and extent of this degradation:

Dispersion in a Solvent: Storing the compound in a suitable solvent disperses the molecules, reducing the likelihood that a beta particle from one molecule will damage another. It also allows the energy to be absorbed by the more abundant solvent molecules. Aqueous ethanol (B145695) solutions, such as 2% ethanol in water, are commonly used. revvity.comnih.gov

Use of Radical Scavengers: Scavengers are compounds that readily react with and neutralize free radicals, thereby protecting the radiolabeled molecule. Ethanol itself can act as a scavenger. Other substances, such as ascorbic acid and gentisic acid, are also used as stabilizers in radiopharmaceutical formulations to suppress radiolysis. mdpi.com

Lowering the Concentration: Diluting the stock solution reduces the radioactivity concentration (radioactivity per unit volume), which in turn lowers the rate of radiolytic damage. mdpi.com For example, one study noted that the radiochemical purity of a ¹⁷⁷Lu-labeled compound was significantly higher after 24 hours when diluted five-fold. mdpi.com

Gentle Concentration Methods: If a solvent needs to be removed, methods that avoid excessive heat are preferred, as heat can accelerate decomposition. Centrifugal evaporation has been shown to be a milder and more effective method for concentrating tritium-labeled pharmaceuticals compared to rotary evaporation, which can lead to decomposition. nih.gov

Strategies to Mitigate Radiolytic Degradation
StrategyMechanism of ActionExample
Dispersion in SolventReduces intermolecular damage by separating labeled molecules and absorbing radiation energy.Storage in an ethanol/water mixture. revvity.com
Addition of Radical ScavengersNeutralizes highly reactive free radicals generated during radiolysis.Ethanol, ascorbic acid, gentisic acid. mdpi.com
DilutionLowers the radioactivity concentration, reducing the rate of damage.Diluting a concentrated stock for long-term storage. nih.govmdpi.com
Avoidance of HeatPrevents acceleration of decomposition reactions during processing.Using centrifugal evaporation instead of rotary evaporation. nih.gov

Optimal Storage Conditions for Research Integrity

Maintaining the integrity of Leucine,l,[4,5-3H(N)] stock solutions is crucial for obtaining reliable and reproducible experimental results. Adherence to recommended storage conditions minimizes both chemical and radiolytic decomposition.

The primary considerations for optimal storage are temperature, storage medium, and handling. Based on manufacturer specifications and research protocols, the following conditions are recommended:

Optimal Storage Conditions for Leucine,l,[4,5-3H(N)]
ParameterRecommended ConditionRationaleReference
TemperatureRefrigerated (2-8°C or 5°C)Slows the rate of chemical and radiolytic degradation. Freezing should be avoided as it can concentrate the solute and accelerate radiolysis. revvity.comrevvity.comnih.govlookchem.com
Solvent/MediumAqueous ethanol solution (e.g., 2% ethanol in water)Ethanol acts as a solvent and a radical scavenger, mitigating radiolysis. revvity.comnih.gov
ContainerSterile, sealed vialsPrevents microbial contamination and solvent evaporation. nih.gov
HandlingUse sterile techniques for dilution and aliquoting.Maintains the purity and sterility of the stock solution for subsequent experiments. nih.gov
Shelf-LifeUse within a specified period (e.g., 2 months after dilution)Ensures that radiochemical purity remains high and degradation is minimal. nih.gov

By carefully controlling the quality and storage of Leucine,l,[4,5-3H(N)], researchers can ensure the accuracy of their findings in the diverse applications that rely on this important radiotracer.

Metabolic and Physiological Tracing Paradigms Utilizing Leucine,l, 4,5 3h N

Measurement of Protein Synthesis Rates

The incorporation of Leucine (B10760876),l,[4,5-3H(N)] into newly synthesized proteins is a cornerstone for assessing the rate of protein synthesis in vivo and in vitro. As an essential amino acid, leucine is not synthesized by the body and must be obtained from the diet, making its labeled form an excellent tool for tracking protein anabolic processes. clinicaltrials.gov

Whole-Body Protein Synthesis Assessment

The continuous intravenous infusion of Leucine,l,[4,5-3H(N)] is a well-established method for determining whole-body protein synthesis. This approach, based on the principle of isotope dilution, allows for the calculation of the rate of appearance (Ra) of unlabeled leucine from protein breakdown and its rate of disappearance (Rd) through protein synthesis and oxidation. By achieving a steady-state specific activity of leucine in the plasma, researchers can quantify the flux of this amino acid through the body's metabolic pools.

A notable application of this technique was demonstrated in studies on ruminants to quantify endogenous protein flow. nottingham.ac.uk In these experiments, a continuous intravenous infusion of L-[4,5-3H]leucine was administered to sheep and cattle, leading to the labeling of all body proteins. nottingham.ac.uk By measuring the specific activity of the tracer in duodenal digesta relative to precursor proteins, a direct estimate of the endogenous protein contribution was made. nottingham.ac.uk This methodology is crucial for accurately determining the degradability of dietary protein in the rumen. nottingham.ac.uk

Table 1: Endogenous Protein Flow in Sheep Determined by L-[4,5-3H]leucine Infusion

DietEndogenous Protein Flow (g N/day)
Protein-Free2.6 ± 1.00
Concentrate2.6 ± 0.58
Long Hay2.1 ± 0.22

Data adapted from a study on the development and application of the L-[4,5-3H]leucine infusion technique. nottingham.ac.uk

Organ-Specific and Tissue-Specific Protein Synthesis Determinations

Leucine,l,[4,5-3H(N)] is instrumental in pinpointing the effects of various stimuli on protein synthesis within specific organs and tissues. By administering the tracer and subsequently analyzing tissue samples, researchers can quantify the rate of protein synthesis in discrete biological compartments.

For instance, in a study investigating the trophic effects of endothelin-1 (B181129) (ET-1) on vascular remodeling, L-[4,5-3H]leucine was used to measure protein synthesis in rat small mesenteric arteries. jci.org The results demonstrated that ET-1 is a potent stimulator of protein synthesis in vascular smooth muscle cells in a dose-dependent manner. jci.org

In the field of neuroscience, this tracer has been employed to explore the role of protein synthesis in memory formation. Studies in crickets (Gryllus bimaculatus) and honeybees (Apis mellifera) utilized the injection of L-[4,5-3H]leucine to measure protein synthesis in the brain following learning protocols. bioone.orgjneurosci.org These experiments have been pivotal in understanding the temporal dynamics of protein synthesis-dependent long-term memory. bioone.org

Furthermore, in reproductive biology, the impact of heat stress on protein synthesis in bovine conceptuses and uterine endometrium was examined using L-[4,5-3H]leucine. researchgate.net These studies revealed that heat stress significantly reduces the incorporation of the tracer into proteins secreted by the conceptus, potentially contributing to infertility. researchgate.net

Table 2: Effect of Heat Stress on L-[4,5-3H]leucine Incorporation in Bovine Conceptus Cultures

ConditionLeucine Incorporation (Relative Units)
Thermoneutral (39°C)100%
Heat Stress (43°C)Reduced (p < 0.001)

Qualitative representation of data from a study on heat stress-induced alterations in protein synthesis. researchgate.net

Fractional Synthetic Rate (FSR) Methodologies

The fractional synthetic rate (FSR) is a widely used metric that expresses the rate of protein synthesis as a percentage of the existing protein pool synthesized per unit of time. The calculation of FSR using Leucine,l,[4,5-3H(N)] involves measuring the incorporation of the tracer into tissue protein over a defined period and dividing this by the specific activity of the precursor pool (typically plasma or intracellular leucine).

While the direct calculation of FSR requires knowledge of the precursor pool's specific activity, the fundamental data for this calculation are provided by experiments that measure the incorporation of L-[4,5-3H]leucine into protein over time. For example, in studies on muscle protein synthesis, the amount of radiolabeled leucine incorporated into muscle protein is determined after a period of tracer administration. This, in conjunction with measurements of the specific activity of leucine in the plasma or a muscle biopsy, allows for the determination of the FSR of muscle protein.

Constant Infusion versus Bolus Injection Techniques

The administration of Leucine,l,[4,5-3H(N)] for protein synthesis studies can be broadly categorized into two main techniques: constant infusion and bolus injection.

Constant Infusion: This method, as described in the whole-body protein synthesis section, involves the continuous intravenous delivery of the tracer to achieve a steady-state concentration in the plasma. nottingham.ac.uk The primary advantage of this technique is that it allows for the determination of protein kinetics over a longer period and provides a more stable and reliable measure of the precursor pool's specific activity. This is particularly useful for assessing whole-body and long-term changes in protein metabolism. nottingham.ac.uk

Bolus Injection: In this technique, a single dose of the tracer is administered, and the incorporation into protein is measured at one or more time points afterward. bioone.orgjneurosci.org This method is often simpler to implement, especially in smaller animals or in experimental designs with a large number of subjects. It is well-suited for measuring protein synthesis over shorter time frames and for detecting rapid changes in response to a stimulus. For example, in the studies on insect memory, a bolus injection of L-[4,5-3H]leucine into the brain was used to assess protein synthesis during specific windows of memory consolidation. bioone.orgjneurosci.org

The choice between these two techniques depends on the specific research question, the biological system under investigation, and the desired temporal resolution of the measurement.

Analysis of Protein Turnover and Degradation Pathways

Protein turnover is the dynamic balance between protein synthesis and protein degradation. Leucine,l,[4,5-3H(N)] is a valuable tool for dissecting these two opposing processes, as changes in the kinetics of this tracer can reflect alterations in both synthesis and breakdown. nottingham.ac.uknih.gov

Estimation of Protein Breakdown Rates

The rate of whole-body protein breakdown can be estimated by measuring the rate of appearance (Ra) of endogenous leucine into the plasma pool. During a continuous infusion of L-[4,5-3H]leucine, the Ra of unlabeled leucine is calculated from the dilution of the infused tracer by leucine released from the breakdown of body proteins.

A study on the effects of the protease inhibitor leupeptin (B1674832) in dogs provides a clear example of this application. jci.org By infusing L-[4,5-3H]leucine, the researchers were able to measure the rate of appearance of plasma leucine, which serves as an index of whole-body protein breakdown. The study found that leupeptin, a known inhibitor of certain proteases, significantly reduced the rate of appearance of leucine in dogs treated with adrenocorticotropic hormone (ACTH), indicating an inhibition of protein breakdown. jci.org This demonstrates the utility of L-[4,5-3H]leucine in identifying and characterizing the effects of pharmacological agents on protein degradation pathways.

Table 3: Effect of Leupeptin on the Rate of Appearance of Leucine in ACTH-Treated Dogs

Treatment GroupRate of Appearance of Leucine (Relative Change)
ACTH + SalineNo significant change from basal
ACTH + LeupeptinMarked reduction from basal (P < 0.01)

Qualitative representation of data from a study on the inhibition of protein breakdown by leupeptin. jci.org

Pulse-Chase Labeling Techniques for Protein Turnover

Pulse-chase analysis is a powerful method used to study the lifecycle of proteins within a cell. wikipedia.org This technique involves two distinct phases: the "pulse" and the "chase". During the pulse phase, cells are exposed to a medium containing a radiolabeled amino acid, such as Leucine,l,[4,5-3H(N)], for a short period. nih.gov This tritiated leucine is incorporated into newly synthesized proteins. Following the pulse, the cells are transferred to a medium containing an excess of unlabeled leucine, initiating the "chase" phase. This effectively prevents further incorporation of the radioactive tracer into nascent proteins. wikipedia.org By tracking the decline in radioactivity of the protein pool over time, researchers can determine the rate of protein degradation. nih.gov

Studies utilizing this technique have provided significant insights into the dynamic nature of protein metabolism. For instance, in striated muscle, autoradiography following the administration of [3H]leucine has been used to visualize protein turnover in different cellular compartments, including myofibrils, mitochondria, and the sarcoplasmic reticulum. nih.gov Similarly, pulse-chase experiments have been instrumental in understanding the synthesis and secretion of plasma lipoproteins. nih.gov After an intravenous injection of [3H]leucine, the specific radioactivity in plasma decays rapidly initially, followed by a slower decline due to the recycling of the tracer from degraded proteins. nih.gov This biphasic decay provides valuable data for kinetic modeling of protein turnover.

Interactive Data Table: Illustrative Pulse-Chase Experiment Data

This table represents hypothetical data from a pulse-chase experiment tracking the turnover of a specific protein in cultured cells using L-[4,5-3H(N)]-Leucine. The initial radioactivity after the pulse is set at 100%.

Chase Time (hours)Remaining Radioactivity (%)
0100
285
472
661
852
1238
2414

Investigation of Amino Acid Transport Dynamics

Carrier-Mediated Uptake Studies

The transport of leucine into cells is not a simple diffusion process but is facilitated by specific protein transporters embedded in the cell membrane. ontosight.ai These transporters, known as amino acid transporters (AATs), exhibit characteristics such as stereospecificity, competition, and saturation. youtube.com The use of radiolabeled leucine allows for the precise measurement of its uptake kinetics.

Research using human blood-brain barrier (BBB) endothelial cell models (hCMEC/D3) has employed [3H]-L-Leucine to elucidate the roles of various transporters. nih.gov These studies have shown that leucine uptake is mediated by a combination of sodium-independent transporters, such as the large neutral amino acid transporter 1 (LAT1), and sodium-dependent transporters. nih.gov By measuring the uptake of [3H]leucine under conditions with and without sodium, researchers can differentiate between the contributions of these different transporter types. nih.gov For example, in the presence of sodium, both sodium-dependent and sodium-independent transporters are active, whereas in a sodium-free environment, only the latter function. nih.gov

Further investigations have revealed the functional cooperation between different transporters, including LAT1, LAT4, B0AT2, and y+LAT1, in mediating leucine transport across the BBB. nih.gov The ability to quantify the uptake of [3H]leucine provides crucial data for computational models that can calculate the specific activity of each transporter. nih.gov

Efflux Mechanisms of Leucine

Studies on amino acid transport have shown that some transporters function as antiporters, exchanging one amino acid for another across the membrane. youtube.com This means that the efflux of leucine can be coupled to the influx of another amino acid. The use of L-[4,5-3H(N)]-Leucine allows researchers to preload cells with the radiolabeled amino acid and then monitor its release into the extracellular medium under different conditions, such as in the presence of other amino acids that might compete for the same transporters. This provides insights into the specificity and kinetics of the efflux process.

Elucidation of Specific Metabolic Pathways Involving Leucine

Beyond its role in protein synthesis, leucine is a key player in several metabolic pathways. revvity.com The tritium (B154650) label in L-[4,5-3H(N)]-Leucine allows for the tracing of the carbon skeleton of leucine as it is metabolized, providing a clear picture of its contribution to various metabolic processes. revvity.com

Leucine Oxidation and Ketogenesis

Leucine is unique among the branched-chain amino acids in that it is exclusively ketogenic, meaning its breakdown produces ketone bodies and not glucose precursors. youtube.com The metabolic pathway of leucine begins with its transamination to α-ketoisocaproate (KIC). ontosight.ai KIC is then oxidatively decarboxylated to isovaleryl-CoA, which is further metabolized to acetoacetate (B1235776) and acetyl-CoA, both of which are ketone bodies. ontosight.ai

The use of radiolabeled leucine, such as L-[4,5-3H(N)]-Leucine, has been crucial in quantifying the rate of leucine oxidation. nih.gov By measuring the appearance of the tritium label in metabolic intermediates and end products, researchers can determine the flux through this pathway. For example, studies in conscious dogs infused with [3H]leucine have demonstrated how other metabolic substrates, like medium-chain triglycerides, can influence the rate of leucine oxidation and turnover. nih.gov

Interactive Data Table: Leucine Oxidation in Response to a Metabolic Perturbation

This hypothetical data table illustrates the effect of a compound that enhances leucine oxidation, as might be measured using L-[4,5-3H(N)]-Leucine.

TreatmentLeucine Oxidation Rate (nmol/min/mg protein)
Control1.5
Compound X2.8

Contribution to Gluconeogenesis

Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate substrates. wikipedia.org As a strictly ketogenic amino acid, leucine cannot be a net contributor of carbon atoms to gluconeogenesis. libretexts.org This is because the breakdown of leucine yields acetyl-CoA, and there is no metabolic pathway in animals that allows for the net conversion of acetyl-CoA to pyruvate (B1213749) or oxaloacetate, which are key entry points into gluconeogenesis. libretexts.org

While the carbon skeleton of leucine does not directly contribute to the glucose backbone, the metabolism of leucine can influence gluconeogenesis indirectly. For instance, the energy (ATP) required for the energetically demanding process of gluconeogenesis can be supplied by the oxidation of fatty acids and ketone bodies, the latter of which can be derived from leucine. wikipedia.org However, studies using tracers like L-[4,5-3H(N)]-Leucine would not show incorporation of the tritium label into the glucose molecule, confirming its non-glucogenic nature. Some research has even suggested that leucine does not promote gluconeogenesis and may even have an antagonistic effect on certain aspects of glucose production. nih.gov

Cellular and Subcellular Investigations Employing Leucine,l, 4,5 3h N

Assessment of Cellular Protein Synthesis in Cultured Systems

The rate of protein synthesis is a fundamental indicator of cellular health and response to stimuli. Leucine (B10760876),l,[4,5-3H(N)] is extensively used to measure this rate in cultured cells through various techniques. pubcompare.airevvity.comrevvity.com

Quantitative Autoradiography in Cell Cultures

Quantitative autoradiography with [³H]-Leucine allows for the visualization and quantification of protein synthesis within individual cells in a culture. After incubating cells with Leucine,l,[4,5-3H(N)], the incorporated tritium (B154650) emits beta particles that can be captured on a photographic emulsion placed over the cells. The density of the resulting silver grains in the emulsion is proportional to the amount of newly synthesized protein. This technique provides spatial information about protein synthesis, revealing variations between different cells in a population or different regions within a single cell.

Measurement of Incorporation into Acid-Precipitable Material

A study evaluating protein synthesis in macrophages utilized this method by measuring the incorporation of [³H]leucine into TCA precipitable material. nih.gov To facilitate the harvesting of these proteins from adherent cells, guanidine-HCl was used to effectively remove the radiolabeled proteins. nih.gov

Ribosomal Profiling and Translational Control Studies

Understanding how the translation of messenger RNA (mRNA) into protein is regulated is crucial for comprehending gene expression. Leucine,l,[4,5-3H(N)] is instrumental in studies of ribosomal profiling and translational control.

Measurement of mRNA Translation Rates

By combining polysome profiling with the incorporation of [³H]-Leucine, it is possible to investigate the translation rates of specific mRNAs. After separating the polysomes, the RNA from each fraction can be isolated and the abundance of a particular mRNA can be quantified using techniques like quantitative reverse transcription PCR (qRT-PCR). Simultaneously, the amount of [³H]-Leucine incorporated into the nascent proteins associated with those fractions is measured. This dual analysis provides a direct measure of how efficiently a specific mRNA is being translated under different experimental conditions. Studies have shown that leucine can stimulate the translation of ribosomal protein mRNAs. nih.govresearchgate.net

Localization of Newly Synthesized Proteins

Determining the subcellular destination of newly synthesized proteins is essential for understanding their function. Proteins destined for specific organelles or for secretion are synthesized on ribosomes and follow distinct trafficking pathways. youtube.com The journey for many of these proteins begins at the endoplasmic reticulum (ER). youtube.com

By pulse-labeling cells with Leucine,l,[4,5-3H(N)] and then chasing with an excess of unlabeled leucine, researchers can track the movement of a cohort of newly synthesized proteins through the cell over time. This "pulse-chase" approach, combined with cell fractionation or high-resolution autoradiography at the electron microscope level, allows for the visualization of the transport of radiolabeled proteins from their site of synthesis, such as the ER, through the Golgi apparatus, and to their final destinations, including lysosomes, the plasma membrane, or secretion from the cell. Recent studies have highlighted that the translation of mRNAs encoding transmembrane and secretory proteins preferentially occurs near lysosomes on the ER. biorxiv.org

Interactive Data Table: Research Findings on Leucine and Protein Synthesis

Research FocusKey FindingOrganism/SystemReference
Hepatic Protein SynthesisOral leucine administration stimulates the translation of ribosomal protein mRNA but not the overall rate of protein synthesis in the liver.Rats nih.govresearchgate.net
Skeletal Muscle TranslationLeucine treatment alters the translation of specific mRNAs in skeletal muscle, particularly those with terminal oligopyrimidine tracts.Mice nih.gov
Secretome mRNA TranslationThe translation of mRNAs for secretory and membrane proteins occurs preferentially near lysosomes at ER junctions.Mammalian Cells biorxiv.org
Macrophage Protein SynthesisA method using [³H]leucine incorporation into TCA-precipitable material was developed to evaluate protein synthesis in adherent macrophages.Mice nih.gov

Subcellular Fractionation and [3H]-Leucine Distribution

Subcellular fractionation is a method used to separate the different components of a cell, such as the nucleus, mitochondria, and endoplasmic reticulum. By exposing cells to [3H]-Leucine and then performing fractionation, researchers can determine the amount of radioactivity in each fraction, which corresponds to the amount of newly synthesized protein.

Studies have demonstrated that after a pulse of [3H]-Leucine, the radioactivity is rapidly incorporated into various subcellular fractions. For instance, in studies of human placental villi, both cellular and syncytial trophoblasts show a significant capacity for protein synthesis. rupress.org In cellular trophoblasts, newly synthesized proteins, as traced by [3H]-Leucine, are found in both the rough endoplasmic reticulum (RER) and the ground plasm, which is rich in free ribosomes. rupress.org A significant portion of these proteins eventually localizes to the nucleus. rupress.org In contrast, within the syncytial trophoblast, the RER is the primary site of protein synthesis, and the synthesized proteins tend to remain within this compartment for extended periods. rupress.org Notably, in these cells, the nucleus does not appear to accumulate the newly synthesized [3H]-proteins. rupress.org

Table 1: Distribution of [3H]-Leucine in Subcellular Fractions of Human Placental Trophoblasts

Subcellular LocationCellular TrophoblastSyncytial Trophoblast
Rough Endoplasmic Reticulum (RER) Site of SynthesisDominant Site of Synthesis
Ground Plasm (Free Ribosomes) Site of Synthesis-
Nucleus Accumulation of [3H]-proteinsNo significant accumulation
Trophoblast Basement Membrane Minor association-

Microscopy-Based Autoradiography

Autoradiography provides a visual representation of the location of radioactive substances within a cell or tissue. When cells that have incorporated [3H]-Leucine are overlaid with a photographic emulsion, the beta particles emitted by the tritium create silver grains in the emulsion directly above the location of the radiolabeled proteins. This technique offers high-resolution localization of protein synthesis.

Electron microscope autoradiography has been pivotal in confirming the findings from subcellular fractionation. In the study of human placental trophoblasts, autoradiography visually demonstrated that in cellular trophoblasts, the synthesis of proteins occurs on both the RER and free ribosomes. rupress.org The subsequent migration of a portion of these labeled proteins to the nucleus was also visualized. rupress.org Conversely, in the syncytial trophoblast, the autoradiographs showed a heavy concentration of silver grains over the RER, reinforcing it as the main site of protein synthesis in these cells. rupress.org

Studies on Cell Growth, Proliferation, and Differentiation

The rate of protein synthesis is intrinsically linked to cell growth, the proliferation of cell populations, and the process of differentiation, where cells become specialized. [3H]-Leucine has been an invaluable tool in quantifying and understanding these complex processes.

Incorporation into Proliferating Cell Proteins

Actively dividing and growing cells exhibit high rates of protein synthesis to produce the necessary components for new cells. The rate of [3H]-Leucine incorporation serves as a direct measure of this synthetic activity.

A classic example of this application is the study of the bacterial division cycle. In Escherichia coli, the rate of leucine uptake, and therefore protein synthesis, was found to be exponential throughout the division cycle. nih.gov This indicates that the accumulation of mass in these bacteria occurs at an ever-increasing rate as the cell prepares to divide. nih.gov

In a more complex in vivo model, the administration of endothelin-1 (B181129) to rats was shown to stimulate protein synthesis in small mesenteric arteries, as measured by [3H]-leucine incorporation. This study demonstrated a dose-dependent increase in protein synthesis, indicating a trophic effect of endothelin-1 on the vascular tissue. The half-maximal effective concentration (EC50) for protein synthesis was found to be approximately four times lower than that for DNA synthesis, suggesting that the initial response to the growth factor is an increase in protein content, which may then be followed by cell division at higher concentrations.

Table 2: Effect of Endothelin-1 on Protein Synthesis in Rat Mesenteric Arteries

ParameterValue
Tracer Leucine, L-[4,5-3H(N)]
Effect Dose-dependent increase in protein synthesis
EC50 for Protein Synthesis ~1 pmol/kg/min
EC50 for DNA Synthesis ~3 pmol/kg/min

Differentiation-Specific Protein Synthesis Patterns

As cells differentiate, they synthesize a unique set of proteins that define their specialized function. While modern proteomics now offers advanced methods for studying these changes, early studies using radiolabeled amino acids laid the groundwork for our understanding of this process. By comparing the patterns of [3H]-Leucine incorporation into different proteins in undifferentiated versus differentiating cells, researchers could identify proteins specifically associated with a particular cell fate.

For example, in the context of osteogenic differentiation, the process by which cells become bone-forming cells, there is a significant upregulation of specific proteins. While recent studies utilize sophisticated proteomic analyses, the fundamental principle of identifying changes in protein synthesis remains the same. Studies on cells from patients with ossification of the spinal ligament have identified numerous proteins that are either up- or downregulated during osteogenic differentiation. For instance, proteins involved in the matrix metalloproteinase (MMP) signaling pathway and the mTOR signaling pathway are significantly altered. These pathways are known to be crucial for bone formation and remodeling. The identification of such differentiation-specific proteins provides insights into the molecular mechanisms driving cell specialization and can reveal potential biomarkers and therapeutic targets for diseases related to abnormal differentiation.

Preclinical and Mechanistic Animal Model Research with Leucine,l, 4,5 3h N

Evaluation of Tissue-Specific Protein Synthesis in Various Animal Models (e.g., Rodents, Pigs, Rabbits)

The use of L-[4,5-³H]Leucine has been pivotal in dissecting the intricate regulation of protein synthesis across different tissues and animal species. Studies in neonatal pigs, for instance, have utilized this tracer to demonstrate that enteral leucine (B10760876) supplementation enhances protein synthesis in skeletal and cardiac muscles, as well as visceral tissues, through the activation of mTORC1-dependent pathways. usda.gov This highlights the signaling role of leucine beyond its function as a mere building block for proteins. nih.gov Prolonged parenteral infusion of leucine in these models stimulates protein synthesis in most peripheral and visceral tissues, an effect that is contingent on the availability of all other amino acids. nih.gov

In the realm of skeletal muscle physiology, L-[4,5-³H]Leucine has been extensively used to explore the impacts of nutrition and exercise. Research in rats has shown that oral administration of leucine can stimulate muscle protein synthesis, even in small doses, by modulating multiple biomarkers of mRNA translation. nih.govcapes.gov.brnih.gov This stimulation is associated with an enhanced formation of the eukaryotic initiation factor 4F (eIF4F) complex. nih.govpsu.edu

Studies investigating the response to exercise in rats have used L-[4,5-³H]Leucine to reveal tissue-specific and exercise-intensity-dependent changes in protein synthesis. For example, endurance exercise was found to increase tracer uptake into the mitochondrial fractions of both red and white vastus muscles, while sprint protocols led to increased uptake into soluble and mitochondrial proteins with a different time course. nih.gov

In neonatal pigs, a physiological rise in plasma leucine has been shown to stimulate muscle protein synthesis by enhancing the activation of translation initiation factors. usda.gov This underscores the critical role of leucine in early-life growth and development.

Interactive Data Table: Effect of Leucine on Skeletal Muscle Protein Synthesis in Animal Models

Animal ModelInterventionKey FindingReference
RatsOral leucine administrationStimulated protein synthesis via enhanced eIF4F formation. nih.govpsu.edu
RatsEndurance and sprint exerciseShowed exercise-specific changes in protein synthesis in different muscle fiber types. nih.gov
Neonatal PigsPhysiological increase in plasma leucineEnhanced translation initiation factor activation, stimulating protein synthesis. usda.gov
Neonatal PigsEnteral leucine supplementationIncreased protein synthesis in skeletal muscle. usda.gov

The liver, a central hub for metabolism, has also been a focus of studies using L-[4,5-³H]Leucine. In isolated perfused rat livers, the presence of oleic acid was found to stimulate the incorporation of L-[4,5-³H]Leucine into very low-density lipoprotein (VLDL) apoprotein, suggesting that fatty acids can enhance the synthesis and secretion of these proteins. nih.gov

In pig models, particularly those with intrauterine growth restriction (IUGR), dietary leucine supplementation has been shown to regulate hepatic protein metabolism. Leucine was found to stimulate hepatic protein anabolism by upregulating the expression of genes related to protein synthesis and activating the mTOR signaling pathway. nih.gov This indicates a potential therapeutic role for leucine in mitigating the effects of IUGR on liver function. Furthermore, studies in neonatal pigs have shown that prolonged parenteral infusion of leucine enhances the activation of the mTOR signaling pathway in the liver. nih.gov

Research utilizing rodent models has demonstrated that leucine can act as a signaling molecule to activate the translational machinery in pancreatic acinar cells. nih.gov This activation occurs independently of hormonal signals like cholecystokinin (B1591339) and insulin (B600854) and is mediated through the mTOR pathway. nih.gov These findings suggest that dietary leucine can directly influence the synthesis of digestive enzymes in the exocrine pancreas. Moreover, prolonged parenteral infusion of leucine in neonatal pigs has been shown to enhance the activation of the mTOR signaling pathway in the pancreas. nih.gov

In the context of cardiovascular physiology, L-[4,5-³H]Leucine has been used to investigate the heart's response to ischemic stress. In conscious rabbits, ischemic preconditioning was found to cause a rapid increase in myocardial protein synthesis, as measured by the incorporation of [³H]leucine. nih.gov This increased synthesis was shown to be essential for the development of late preconditioning against myocardial stunning, a protective mechanism against subsequent ischemic events. nih.gov

In neonatal pigs, enteral leucine supplementation has been demonstrated to increase protein synthesis in cardiac muscle, acting through mTORC1-dependent pathways. usda.gov

Interactive Data Table: Impact of Leucine on Cardiac Protein Synthesis

Animal ModelConditionFindingReference
RabbitsIschemic PreconditioningIncreased myocardial protein synthesis, essential for protection against stunning. nih.gov
Neonatal PigsEnteral Leucine SupplementationStimulated cardiac muscle protein synthesis via mTORC1 pathway. usda.gov

The role of protein synthesis in brain function, particularly in processes like learning and memory, is a significant area of research. While direct studies using L-[4,5-³H]Leucine to quantify brain protein synthesis and neuroplasticity are less common in the provided results, the broader context of leucine's effects on the brain is noteworthy. Leucine can act in the brain to suppress food intake and has been shown to directly affect hypothalamic neurons involved in regulating feeding behaviors. researchgate.net

The formation and maintenance of neural circuits and the synaptic plasticity that underlies learning and memory are fundamentally dependent on protein synthesis. nih.gov Deregulation of this local translation system at synapses is implicated in various neurological pathologies. While not directly measuring synthesis with L-[4,5-³H]Leucine, some studies have explored how leucine supplementation can impact synaptic and memory defects, suggesting an influence on the underlying protein synthesis machinery. researchgate.net

Assessment of Nutritional Interventions and Dietary Protein Quality in Animal Models

L-[4,5-³H]Leucine is a valuable tool for assessing how different nutritional strategies impact protein metabolism. Studies have shown that leucine supplementation can improve muscle growth and development in various animal models, including pigs, chickens, mice, and zebrafish. nih.gov

In finishing pigs, dietary leucine levels have been investigated for their effects on growth performance and meat quality. researchgate.net Research has explored how manipulating dietary protein levels and supplementing with specific amino acids like leucine can influence intramuscular fat deposition, a key factor in pork quality. researchgate.net

The quality of dietary protein, determined by its essential amino acid profile, is another area of investigation. Studies in grasshoppers have explored how diets with amino acid compositions matched to reproductive needs can influence the trade-off between reproduction and lifespan, highlighting the importance of protein quality in life-history traits. nih.gov In rodents, research comparing different protein sources like casein and egg white protein has shown that factors other than just leucine content can influence muscle development, suggesting a complex interplay of various amino acids. cabidigitallibrary.org

Impact of Amino Acid Supplementation (e.g., Leucine)

Animal studies have extensively used L-[4,5-3H(N)]-Leucine to elucidate the anabolic effects of leucine supplementation on protein synthesis. Research in various animal models, including rats and pigs, has demonstrated that leucine can independently stimulate muscle protein synthesis. nih.govillinois.edu This effect is often enhanced by the insulin response triggered by leucine administration. illinois.edu

Studies have shown that increasing leucine availability in animal models leads to an upregulation of the mTOR signaling pathway, a key regulator of cell growth and protein synthesis. nih.govnih.gov This activation results in increased phosphorylation of downstream targets, ultimately leading to enhanced translation of mRNA into protein. nih.gov For instance, research in lactating dairy cows and fattening beef cattle has explored how leucine supplementation can influence protein metabolism and growth. nih.govresearchgate.net

The following table summarizes key findings from animal studies on leucine supplementation and protein synthesis:

Table 1: Effects of Leucine Supplementation on Protein Synthesis in Animal Models

Animal Model Key Findings Reference(s)
Rats Leucine supplementation stimulated muscle protein synthesis, an effect enhanced by insulin. illinois.edu
Rats Increased dietary leucine was associated with a dose-dependent increase in muscle protein synthesis rates, linked to mTOR pathway activation. nih.gov
Pigs Leucine was shown to stimulate muscle protein synthesis. unl.edu
Dairy Cows Leucine supplementation was studied for its effects on protein metabolism. nih.gov
Beef Cattle Dietary L-Leucine supplementation altered rumen fermentation and improved epithelial morphology. researchgate.net

These studies, utilizing L-[4,5-3H(N)]-Leucine, have been instrumental in establishing the role of leucine as a potent nutritional signal for muscle protein anabolism.

Protein Deficiency and Repletion Studies

L-[4,5-3H(N)]-Leucine has been a valuable tool in animal models designed to investigate the metabolic consequences of protein deficiency and the restorative effects of protein repletion. These studies are crucial for understanding the mechanisms of muscle wasting and for developing nutritional strategies to counteract it.

Furthermore, studies in pigs have shown that for insulin to exert its full anabolic effect on muscle, adequate levels of essential amino acids, including leucine, must be available. unl.edu When essential amino acids are restricted, the stimulatory effect of insulin on protein synthesis is diminished. unl.edu This interplay between insulin and amino acids, particularly leucine, is a key area of investigation in protein metabolism research.

Investigations into Disease Pathogenesis and Therapeutic Efficacy (Non-Human Models)

Muscle Wasting in Sarcopenia and Cachexia Models

Animal models of sarcopenia (age-related muscle loss) and cachexia (disease-related muscle wasting) are critical for understanding the underlying mechanisms and for testing potential therapeutic interventions. nih.gov L-[4,5-3H(N)]-Leucine is employed in these models to quantify the rates of muscle protein synthesis and breakdown, providing direct insights into the efficacy of treatments aimed at preserving muscle mass. nih.gov

Research in rodent models of aging has shown that sarcopenia is associated with a blunted muscle protein synthesis response to anabolic stimuli like food intake. nih.gov Leucine supplementation in these models has been shown to overcome this "anabolic resistance" and stimulate muscle protein synthesis. nih.govcore.ac.uk For instance, studies in older mice have demonstrated that leucine supplementation can increase muscle mass and improve muscle function. nih.gov

In the context of cancer cachexia, a multifactorial syndrome characterized by progressive loss of skeletal muscle and fat mass, leucine supplementation has been investigated as a potential co-adjuvant treatment. nih.gov Preclinical studies in tumor-bearing animal models have explored the impact of a leucine-rich diet on attenuating the symptoms of cachexia, with research indicating it may help preserve lean mass by increasing protein synthesis and decreasing protein degradation through the mTORC1 pathway. nih.gov

Metabolic Disorders (e.g., Diabetes, Obesity) and Protein Metabolism

L-[4,5-3H(N)]-Leucine has been instrumental in studying the alterations in protein metabolism that occur in animal models of metabolic disorders such as diabetes and obesity. plos.org These studies help to unravel the complex interplay between nutrient signaling, insulin resistance, and protein turnover.

In animal models of type 1 diabetes, the lack of insulin leads to a catabolic state with increased protein degradation. nih.gov Studies in diabetic animals have shown that leucine can stimulate muscle protein synthesis, suggesting an insulin-independent mechanism for this effect. nih.gov Leucine has been shown to regulate gene transcription and protein synthesis in pancreatic β-cells, and in vivo administration of leucine can improve glycemic control in rodent models of type 2 diabetes. wjgnet.comnih.gov Chronic leucine supplementation has been found to improve glycemic control in different mouse models of obesity and diabetes. nih.gov

Anemia Models

Recent research has highlighted a novel therapeutic role for leucine in certain types of anemia, and L-[4,5-3H(N)]-Leucine has been implicitly involved in the foundational understanding of protein synthesis that underpins these discoveries. Animal models have been crucial in demonstrating the potential of L-leucine to improve anemia in conditions like Diamond-Blackfan anemia (DBA) and del(5q) myelodysplastic syndrome (MDS). nih.govhaematologica.org

In zebrafish and mouse models of DBA, a congenital bone marrow failure syndrome, L-leucine treatment has been shown to alleviate anemia and developmental defects. nih.govnih.govlu.se The proposed mechanism is that L-leucine activates the mTOR pathway, which in turn promotes ribosome biogenesis and global protein translation, including the synthesis of globin chains essential for red blood cell formation. nih.govresearchgate.net Studies in RPS19-deficient mice, a model for DBA, showed that L-leucine administration significantly improved hemoglobin concentration and erythrocyte numbers. nih.govlu.se

The following table presents key findings from animal model research on L-leucine treatment for anemia:

Table 2: Therapeutic Effects of L-Leucine in Animal Models of Anemia

Animal Model Condition Key Findings Reference(s)
Zebrafish Diamond-Blackfan Anemia (DBA) and del(5q) MDS L-leucine treatment alleviated anemia and developmental defects by activating the mTOR pathway. nih.gov

These findings from animal models have provided a strong rationale for clinical trials of L-leucine as a potential therapy for DBA and other related anemias. nih.govresearchgate.net

Ex Vivo Analysis of Organ and Tissue Biopsies Following [3H]-Leucine Administration

The use of L-[4,5-3H(N)]-Leucine extends to the ex vivo analysis of organ and tissue biopsies taken from animals previously administered the tracer. This technique allows for detailed, tissue-specific measurements of protein synthesis rates, providing a snapshot of metabolic activity in various organs under specific experimental conditions. nih.govresearchgate.net

This approach has been used to study protein synthesis in a variety of tissues, including skeletal muscle, liver, and immune cells. nih.govresearchgate.netescholarship.org For example, after administering [3H]-Leucine to an animal, biopsies of different muscles can be taken to compare protein synthesis rates between them. nih.gov Similarly, liver biopsies can be analyzed to understand the effects of diet or disease on hepatic protein metabolism.

A method has been described for evaluating protein synthesis in adherent macrophages by measuring the incorporation of [3H]-Leucine into trichloroacetic acid (TCA) precipitable material. nih.gov This allows for detailed studies on the biology of small numbers of these immune cells. Furthermore, ex vivo human tissue models are being developed as platforms to test therapeutic agents, which could be adapted for studies involving [3H]-Leucine to assess protein synthesis. nih.govbiorxiv.orgnih.gov

The data obtained from these ex vivo analyses are highly valuable for understanding the localized metabolic effects of various interventions and for identifying target tissues for therapeutic strategies.

Analytical Methodologies for Quantification and Detection of Leucine,l, 4,5 3h N and Its Metabolites

Liquid Scintillation Counting (LSC) for Radioactivity Measurement

Liquid Scintillation Counting (LSC) is the cornerstone for quantifying the amount of tritium (B154650) in a sample. mdpi.com This technique relies on the principle that the low-energy beta particles emitted by the tritium isotope excite a scintillator (or "cocktail") in which the sample is dissolved. iaea.org This excitation results in the emission of light photons, which are then detected by photomultiplier tubes (PMTs) within the LSC instrument. iaea.orguwm.edu The number of photons detected is proportional to the amount of radioactivity present in the sample, typically expressed in disintegrations per minute (DPM). revvity.com Modern LSC systems often feature high counting efficiencies, with values up to 70% achievable for tritium, and low background noise, which is critical for detecting low levels of radioactivity. nrc.gov

Sample Preparation for LSC

Proper sample preparation is paramount for accurate and reproducible LSC results. The goal is to create a homogeneous solution where the radiolabeled compound is intimately mixed with the scintillation cocktail. revvity.com The specific preparation method varies depending on the sample type.

Aqueous Samples: For samples like urine or water, specialized cocktails such as Ultima Gold LLT are recommended due to their high capacity for water and low background contribution. mediray.co.nzerdogan.edu.tr It may be necessary to limit the sample volume or dilute it with deionized water to prevent incompatibility issues. revvity.com

Tissue Samples: Solid samples such as liver or muscle tissue often require solubilization. revvity.com This process involves chemical digestion of the tissue using a solubilizing agent, often with heating, to break down the macromolecular structure. revvity.comrevvity.com Following solubilization, a decolorizing agent like hydrogen peroxide may be added to reduce color quenching. revvity.com

Filter-bound Samples: Samples collected on solid supports like glass fiber filters (e.g., trichloroacetic acid precipitates of proteins) are dried and then immersed in a scintillation cocktail. revvity.com It is crucial to ensure the filter is completely wetted by the cocktail. revvity.com

Gel Slices: For samples separated by polyacrylamide gel electrophoresis (PAGE), the gel slices containing the radiolabeled bands are excised. The gel is then digested, often using hydrogen peroxide, before the addition of a scintillation cocktail. nationaldiagnostics.com

Table 1: Sample Preparation Methods for LSC of [3H]Leucine

Sample Type Preparation Method Key Considerations
Aqueous (e.g., urine) Direct addition to a high-capacity cocktail. mediray.co.nz Limit sample volume to avoid phase separation and quenching. revvity.com
Tissue (e.g., liver) Chemical solubilization followed by cocktail addition. revvity.com May require heating and decolorization to ensure homogeneity and reduce quench. revvity.com
Protein Precipitates Collection on a filter, drying, and immersion in cocktail. revvity.com Ensure complete wetting of the filter by the cocktail. revvity.com
Gel Slices Excision of bands and digestion of the gel matrix. nationaldiagnostics.com Complete digestion is necessary for accurate quantification. nationaldiagnostics.com

Quench Correction Methodologies

Quenching is a phenomenon that reduces the efficiency of the energy transfer from the beta particle to the photomultiplier tube, leading to an underestimation of the true radioactivity. revvity.com There are two primary types of quenching:

Chemical Quench: Occurs when substances in the sample interfere with the transfer of energy from the beta particle to the scintillator. revvity.com

Color Quench: Happens when colored materials in the sample absorb the light photons emitted by the scintillator before they reach the PMTs. revvity.com

To correct for quenching, various methodologies are employed. Modern liquid scintillation counters utilize automated quench correction techniques. psu.edu These methods typically involve the use of an external standard, such as 133Ba, to generate a Compton spectrum in the sample. psu.edu The instrument then calculates a quench indicating parameter (QIP), such as the transformed Spectral Index of the External Standard (t-SIE), which is used to determine the counting efficiency from a pre-established quench curve. revvity.compsu.edu A quench curve is a plot of counting efficiency against the QIP, generated using a set of standards with known activity and varying amounts of a quenching agent. psu.edu For dual-label studies involving both tritium and another isotope like carbon-14 (B1195169), specific extrapolation methods can be used to correct for quenching. acs.org

Autoradiography Techniques for Qualitative and Quantitative Assessment

Autoradiography provides a visual representation of the distribution of radiolabeled substances within tissues and cells. blogspot.com This technique is based on the ability of the radiation emitted by the tritium in L-[4,5-3H]Leucine to expose a photographic emulsion placed in close contact with the sample. blogspot.com The resulting pattern of silver grains in the developed emulsion reveals the localization of the radiolabeled compound. blogspot.com Due to the low energy and short path length of tritium's beta particles, autoradiography with [3H]Leucine can achieve high resolution, enabling studies at the subcellular level. mdpi.com

Film Autoradiography

In film autoradiography, tissue sections containing the radiolabeled leucine (B10760876) are mounted on slides and covered with a photographic emulsion. blogspot.com After an exposure period in a light-proof box, the film is developed, revealing the distribution of radioactivity as black silver grains. blogspot.com This technique can be used for both light and electron microscopy. blogspot.com Quantitative analysis is possible by calibrating the optical density of the film image against tritium standards of known radioactivity. nih.gov However, it's important to consider and correct for differences in autoabsorption of the weak beta particles between different tissue types, such as gray and white matter in the brain. nih.gov

Phosphor Imaging Systems

Phosphor imaging systems, also known as storage phosphor screens, offer a more modern and often more sensitive alternative to traditional film autoradiography. researchgate.net Instead of film, a phosphor imaging plate is exposed to the radioactive sample. The energy from the beta particles is stored in the phosphor material. The plate is then scanned with a laser, which releases the stored energy as light. This light is detected by a photomultiplier tube and converted into a digital image. While these systems can have lower resolution than film, they offer a wider dynamic range and are generally faster. researchgate.net

Chromatographic Analysis of Labeled Metabolites

To identify and quantify the metabolites of L-[4,5-3H]Leucine, chromatographic techniques are employed to separate the parent compound from its metabolic products. ru.nl Paper chromatography has been used to analyze the radioactivity in both the trichloroacetic acid-soluble and -insoluble fractions of tissue extracts. ru.nl For instance, after hydrolysis of the acid-insoluble fraction (protein), paper chromatography can confirm that the majority of the incorporated radioactivity is still in the form of leucine. ru.nl

More advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), are also utilized for the separation of amino acids and their metabolites. nih.gov Ultra-performance liquid chromatography (UPLC) systems, for example, can provide rapid and high-resolution separation of amino acids like leucine and its isomer isoleucine. lcms.czwaters.com These systems often involve pre-column derivatization of the amino acids to enhance their detection by UV or fluorescence detectors. waters.com The combination of chromatography with radioactivity detection allows for a detailed analysis of the metabolic fate of the administered [3H]Leucine.

Separation of Leucine from Alpha-Ketoisocaproate (KIC)

A crucial step in tracking leucine metabolism is the separation of leucine from its primary metabolite, alpha-ketoisocaproate (KIC). wikipedia.org KIC is formed through the reversible transamination of leucine and serves as a key intermediate in its metabolic pathway. wikipedia.orgphysiology.org The ability to distinguish between these two compounds is essential for accurately modeling leucine kinetics, as the plasma concentration and specific activity of KIC can provide insights into whole-body leucine metabolism. physiology.org

High-performance liquid chromatography (HPLC) is a robust and widely used method for this separation. nih.gov Isocratic HPLC systems can effectively separate leucine and KIC from plasma samples, allowing for the subsequent determination of their concentrations and specific radioactivities. nih.gov This technique involves pumping a solvent (mobile phase) through a column packed with an adsorbent material (stationary phase), separating the compounds based on their differential partitioning between the two phases.

The precision of these HPLC methods is notable. For instance, within-day variability for measuring the specific radioactivity of leucine and KIC in plasma has been reported to be approximately 1%, with day-to-day variability around 5%. nih.gov For leucine derived from the hydrolysis of proteins, the variability is slightly higher but still maintains a high degree of accuracy. nih.gov This level of precision is vital for accurately determining fractional protein synthetic rates in various tissues. nih.gov

Analysis of Leucine Pool Specific Activity

The specific activity of the leucine pool, defined as the amount of radioactivity per mole of leucine, is a fundamental parameter in tracer studies. It is used to calculate rates of protein synthesis and other metabolic fluxes. noaa.gov The analysis involves measuring the incorporation of [3H]leucine into protein over time. noaa.gov

To determine the specific activity, samples (e.g., plasma, tissue hydrolysates) are processed to isolate leucine. nih.gov The total amount of leucine is quantified, and the radioactivity is measured using a liquid scintillation counter. nih.gov The specific activity is then calculated by dividing the radioactivity (in disintegrations per minute, DPM) by the total amount of leucine (in moles).

Several factors can influence the measurement of leucine pool specific activity. For instance, the choice of sampling site (e.g., arterial vs. venous blood) can affect the results, as can the specific precursor pool (e.g., plasma leucine vs. intracellular leucyl-tRNA) used for the calculation. physiology.org It has been suggested that the plasma specific activity of KIC may more accurately reflect the intracellular leucine specific activity available for protein synthesis. physiology.org

The concentration of the infused tracer must also be carefully considered. In studies of bacterial production, for example, a final concentration of 10 nM [3H]leucine is often sufficient. noaa.gov However, in different environments, such as eutrophic lakes or studies involving decaying plant matter, higher concentrations may be necessary to achieve saturation of leucine uptake and minimize isotope dilution. noaa.govnih.gov Isotope dilution occurs when the radioactive tracer is diluted by endogenous, unlabeled leucine, which can lead to an underestimation of true metabolic rates if not accounted for. researchgate.net

Table 1: Experimental Parameters for [3H]Leucine Incorporation Assays

ParameterTypical Value/RangeContext/EnvironmentReference
Final [3H]Leucine Concentration10 nMGeneral bacterial production noaa.gov
Final [3H]Leucine Concentration0.01 - 50 µMDecaying wetland plant litter nih.gov
Final [3H]Leucine Concentration> 50 nMOxic and anoxic lake waters nih.gov
Incubation Time10 min - 10 hGeneral bacterial production noaa.gov
Incubation Timeup to 90 min (linearity observed)Decaying wetland plant litter nih.gov

Integration with Mass Spectrometry for Enhanced Metabolomic and Proteomic Insights (e.g., SRM-MS)

While radiolabeling with [3H]leucine is a powerful technique, its integration with mass spectrometry (MS) offers even greater analytical depth for metabolomic and proteomic studies. nih.govnih.gov Mass spectrometry separates ions based on their mass-to-charge ratio, providing highly specific and sensitive detection. This combination allows researchers not only to trace the metabolic fate of leucine but also to identify and quantify a wide array of other related and unrelated metabolites and proteins simultaneously. plos.org

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a targeted MS technique that provides high sensitivity and specificity for quantifying specific molecules. researchgate.net Although more commonly associated with stable isotope tracers, the principles of targeted analysis can be applied in conjunction with radiolabeling studies to quantify specific, known metabolites in complex biological matrices.

LC-MS/MS for Tracer-Derived Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical platform for metabolomics. youtube.com It couples the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. In this technique, the eluent from the LC column is ionized, and a specific precursor ion (e.g., a leucine-derived metabolite) is selected in the first mass spectrometer. This ion is then fragmented, and a specific product ion is monitored in the second mass spectrometer. youtube.com This process provides a high degree of confidence in the identification and quantification of the target metabolite. researchgate.netnih.gov

This approach is invaluable for tracking the diverse metabolic pathways originating from the [3H]leucine tracer. Leucine can be converted into numerous downstream products, including KIC, acetyl-CoA, and cholesterol. wikipedia.org LC-MS/MS methods can be developed to simultaneously measure a panel of these tracer-derived metabolites, offering a comprehensive snapshot of metabolic activity. researchgate.net The high sensitivity of modern MS instruments allows for the detection of these metabolites even at very low concentrations. youtube.com

Isotopic Enrichment Measurement

The term "isotopic enrichment" typically refers to the proportion of a molecule that is labeled with a stable isotope (e.g., ¹³C or ¹⁵N). nih.govresearchgate.net This is usually expressed as mole percent excess (MPE). In the context of radiolabeling with tritium ([3H]), the analogous measurement is "specific activity" (e.g., DPM/mol), as discussed in section 6.3.2.

However, the integration of LC-MS with radiolabeling studies introduces a powerful synergy. While a scintillation counter measures the total radioactivity in an HPLC fraction, LC-MS can provide detailed information about the molecular identity of the compounds contributing to that radioactivity. By collecting fractions from the LC and subjecting them to both scintillation counting and MS analysis, researchers can correlate the radioactive signal with specific mass peaks.

This combined approach allows for unambiguous confirmation of the identity of radiolabeled metabolites. For example, if a radioactive peak is detected by the scintillation counter, the corresponding MS or MS/MS spectrum can confirm that the radioactivity is indeed associated with a specific leucine metabolite and not a co-eluting impurity. researchgate.net While MS itself does not directly measure the tritium, its ability to identify the molecule carrying the tritium label is a critical component of modern tracer studies, bridging the worlds of radioisotope tracing and mass spectrometry-based metabolomics.

Theoretical Frameworks and Data Interpretation in Leucine,l, 4,5 3h N Research

Compartmental Modeling for Tracer Kinetics

Compartmental modeling is a mathematical approach used to simplify the complex physiological processes of amino acid metabolism into a series of interconnected "pools" or "compartments." In the context of Leucine (B10760876),l,[4,5-3H(N)] research, these models are indispensable for analyzing the tracer's movement through the body and estimating key metabolic rates. nih.gov Plasma leucine specific activity is often used as a primary input or "forcing function" to drive the tracer's entry into the protein synthesis pathway within these models. nih.gov

Single-Pool versus Multi-Pool Models

The choice between a single-pool and a multi-pool model represents a trade-off between simplicity and physiological accuracy.

Single-Pool Models: These are the most basic models, treating the plasma as the sole precursor pool for protein synthesis throughout the body. researchgate.net In this model, the rate of appearance (Ra) of leucine into the plasma is assumed to equal its rate of disappearance (Rd) under steady-state conditions. researchgate.net While straightforward, this model can be an oversimplification because it doesn't account for the distinct metabolic fates of leucine in different tissues or the dilution of the tracer within the intracellular environment before it reaches the site of protein synthesis.

Multi-Pool Models: To provide a more nuanced and accurate representation of leucine kinetics, researchers have developed complex multi-pool models. nih.gov These models divide the body into several interacting compartments, such as plasma, intracellular fluid, and various tissues (e.g., muscle, splanchnic region). nih.govfrontiersin.org For instance, a comprehensive model for leucine kinetics has been proposed that includes ten distinct compartments: four for leucine, three for its keto-acid metabolite α-ketoisocaproate (KIC), and three for bicarbonate (a product of leucine oxidation). nih.gov Such models can differentiate between various metabolic processes, including the transport of amino acids between plasma and tissue, intracellular appearance from protein breakdown, and incorporation into protein. nih.gov By using multiple tracers, such as L-[1-14C]leucine and [4,5-3H]KIC simultaneously, these models can be rigorously tested and their parameters estimated with greater precision. nih.gov

FeatureSingle-Pool ModelMulti-Pool Model
ComplexityLow, mathematically simpler.High, requires more complex mathematics and more extensive data collection.
Physiological RepresentationSimplified; treats the body as a single homogenous pool. researchgate.netMore realistic; represents different tissues and intracellular/extracellular spaces as distinct compartments. nih.govnih.gov
Precursor Pool AssumptionAssumes plasma is the direct precursor for all protein synthesis.Can model intracellular precursor pools and their dilution, providing a more accurate precursor representation (e.g., using KIC). nih.govnih.gov
Data RequirementsRequires measurement of tracer enrichment in plasma.Often requires multiple tracers and sampling from multiple sites (e.g., arterial and venous blood, tissue biopsies). nih.govnih.gov
AccuracyMay provide less accurate estimates of tissue-specific metabolism.Capable of providing more detailed and accurate kinetic parameters, such as intracellular fluxes. frontiersin.orgnih.gov

Derivation of Kinetic Parameters (e.g., Fluxes)

From the compartmental models, several key kinetic parameters, or fluxes, can be derived. These fluxes quantify the rates of different metabolic pathways. The fundamental model of leucine metabolism defines the total leucine flux (Q) with the following relationship:

Q = S + C = B + I

Where:

Q is the total rate of leucine turnover or flux.

S is the rate of leucine incorporation into protein (protein synthesis).

C is the rate of leucine oxidation.

B is the rate of leucine release from protein breakdown.

I is the rate of exogenous leucine intake from the diet. nih.gov

Using a primed, continuous infusion of a leucine tracer at a known rate (i) and isotopic enrichment (Ei), the total leucine flux (Q) can be calculated from the tracer dilution in the plasma at isotopic steady state (Ep):

Q = i * (Ei / Ep - 1) nih.gov

This equation determines the rate at which endogenous, unlabeled leucine from protein breakdown and diet appears in the plasma, thereby diluting the infused tracer. Once Q is known, the rates of whole-body protein synthesis (S) and breakdown (B) can be calculated. In a post-absorptive (fasted) state where intake (I) is zero, protein breakdown (B) is equal to the total flux (Q). The rate of protein synthesis (S) is then calculated by subtracting the leucine oxidation rate (C) from the total flux (Q). nih.gov Multi-compartment models further refine these calculations by estimating the fluxes between specific compartments, providing insights into tissue-specific metabolism. nih.gov

Assumptions and Validation of Tracer Methodologies

The validity of the kinetic data obtained using Leucine,l,[4,5-3H(N)] rests on several key assumptions. Methodological validation is crucial to ensure that these assumptions hold true for the specific experimental conditions.

Steady-State Assumptions

A foundational assumption for many tracer studies, particularly those employing continuous infusion, is that the system is in a "steady state." nih.gov This implies that the concentrations of the tracee (unlabeled leucine) in the various compartments and the metabolic fluxes (synthesis, breakdown, oxidation) remain constant over the measurement period. nih.gov Achieving a true isotopic steady state, where the enrichment of the tracer remains constant in the sampling pool (e.g., plasma), is a primary goal. nih.gov To achieve this state more rapidly, a "priming dose" of the tracer is often administered at the beginning of the infusion to fill the metabolic pools. nih.govnih.gov Validating the steady-state assumption typically involves taking serial blood samples during the infusion to confirm that the plasma tracer enrichment has reached a stable plateau. nih.gov

Accurate Precursor Pool Specific Activity Determination

Perhaps the most critical challenge in using Leucine,l,[4,5-3H(N)] to measure protein synthesis is the accurate determination of the specific activity of the true precursor: leucyl-tRNA. This is the immediate source of leucine for protein assembly. However, directly and routinely measuring the specific activity of leucyl-tRNA in human studies is technically prohibitive. dntb.gov.ua

Consequently, researchers rely on more accessible surrogate pools. While the specific activity of leucine in plasma is easily measured, it is often a poor representative of the intracellular precursor pool. This is because the tracer is diluted by unlabeled leucine derived from intracellular protein breakdown before it reaches the ribosome. nih.govnih.gov Using plasma leucine specific activity can, therefore, lead to an overestimation of the true precursor enrichment and, subsequently, an underestimation of the calculated protein synthesis rate. nih.gov

Research has shown that the specific activity of plasma α-ketoisocaproate (KIC), the keto-acid of leucine, is a more accurate surrogate for the intracellular leucine enrichment. nih.govdntb.gov.ua KIC is formed from leucine primarily within tissues like muscle and is thought to be in closer equilibrium with the intracellular leucine pool. frontiersin.org Studies comparing different precursor pools have demonstrated that protein synthesis rates calculated using plasma KIC specific activity are more accurate than those using plasma leucine specific activity. nih.gov

Comparison of Specific Activity (SA) in Different Precursor Pools During [1-¹⁴C]leucine Infusion
Precursor PoolMean Specific Activity (dpm/nmol ± SEM)Comparison to Enzyme Leucine SA
Enzyme Leucine (True Precursor)3.14 ± 0.27N/A
Plasma Leucine4.18 ± 0.30Significantly higher (P < .001), overestimates precursor SA. nih.gov
Plasma α-ketoisocaproate (KIC)3.02 ± 0.18Not significantly different, reflects precursor SA more accurately. nih.gov

Mathematical Models for Calculating Fractional Synthetic Rates

The fractional synthetic rate (FSR) is a common metric used to express the rate of protein synthesis. It represents the fraction of the protein pool that is newly synthesized over a specific period. The calculation is based on the precursor-product principle. nih.gov

The general equation for calculating FSR is:

FSR (%/hour) = [ (E_p2 - E_p1) / (E_precursor * t) ] * 100

Where:

E_p1 and E_p2 are the enrichments of the tracer (e.g., Leucine,l,[4,5-3H(N)]) in the product (the specific protein or mixed proteins) at two time points (t1 and t2). nih.gov

E_precursor is the average enrichment of the tracer in the precursor pool (ideally leucyl-tRNA, but practically a surrogate like plasma KIC) over the time interval. nih.govnih.gov

t is the duration of the tracer incorporation period (t2 - t1) in hours. nih.gov

This model requires sampling the protein pool of interest (e.g., via muscle biopsy) at two distinct time points to measure the change in protein-bound tracer enrichment. nih.gov The accuracy of the FSR calculation is highly dependent on the choice of the precursor pool enrichment value, reinforcing the importance of the considerations discussed in section 7.2.2. nih.govnih.gov

End-Product Method

The end-product method is a classic approach to measuring whole-body protein turnover. cambridge.org This technique typically involves the administration of a labeled amino acid, like [15N]glycine, and the subsequent measurement of the isotopic enrichment in an end-product of nitrogen metabolism, such as urea (B33335) or ammonia (B1221849) in the urine. cambridge.orgresearchgate.net The underlying principle is that the proportion of the administered tracer excreted in the end-product is representative of the fate of unlabeled nitrogen from protein breakdown. gla.ac.uk

Historically, this method fell into disuse but was later revitalized and modified, for instance, by using a continuous infusion of the tracer. cambridge.org One of the key advantages of the end-product method is its relatively non-invasive nature, particularly when oral administration of the tracer and urine collection are employed, making it suitable for studies in free-living individuals and in settings outside of a clinical ward. cambridge.orgresearchgate.net

When [14C]leucine is used, the end-product measured is expired 14CO2. cambridge.org The rate of amino acid oxidation and nitrogen excretion can be combined to calculate whole-body protein turnover. cambridge.org However, a critical consideration that was not always recognized in earlier studies is the need to correct for the leucine content of the diet, as failure to do so can lead to an overestimation of nitrogen excretion. cambridge.org

The fractional synthetic rate (FSR), a measure of the rate at which a precursor is incorporated into a product, can be estimated using the end-product method. wikipedia.org The FSR is calculated by dividing the initial rate of change in product enrichment by the initial precursor enrichment. wikipedia.org

Table 1: Comparison of Methodological Approaches for Measuring Protein Turnover

FeaturePrecursor MethodEnd-Product Method
Primary Tracer Leucine or Phenylalanine[15N]glycine
Administration Intravenous infusionOral or intravenous dose
Primary Samples Frequent blood and breath samples24-hour urine collection (can be shorter)
Key Measurements Plasma α-ketoisocaproate and breath 13CO2Urinary ammonia and urea enrichment
Advantages Current gold-standard, allows for muscle-specific measurements with biopsies.Non-invasive (with oral tracer), suitable for free-living subjects, cost-effective.
Disadvantages Expensive, requires clinical setting, invasive.Requires complete and timed urine collection, model accuracy depends on careful nitrogen intake and excretion quantification.

This table summarizes key differences between the precursor and end-product methods for measuring protein turnover, based on information from Hinde et al. (2020). researchgate.net

Plateau Method

The plateau method, often considered the 'gold standard' for measuring whole-body protein turnover, typically utilizes a primed, continuous intravenous infusion of a labeled amino acid such as L-[1-13C]leucine or Leucine,l,[4,5-3H(N)]. cambridge.orgnih.gov The "priming" dose is administered to rapidly achieve isotopic equilibrium in the body's metabolic pools, which can often be reached in under two hours. nih.gov

Once a steady state, or plateau, in the plasma enrichment of the tracer is achieved, various metabolic parameters can be determined. nih.gov These include the rates of leucine turnover, oxidation (by measuring expired labeled CO2), and incorporation into protein. nih.gov This method allows for the calculation of the fractional synthetic rate (FSR) of proteins in various tissues. nih.gov To determine muscle protein FSR, for example, serial muscle biopsy samples are taken to measure the incorporation of the labeled leucine into muscle protein over a specific time period. nih.govnih.gov

A crucial aspect of the plateau method is the accurate determination of the precursor enrichment for protein synthesis. mmpc.org While plasma leucine enrichment is easily measured, the intracellular free amino acid pool is considered a more accurate reflection of the true precursor pool. mmpc.org To address this, the enrichment of α-ketoisocaproate (KIC), the transamination product of leucine, in plasma is often used as a surrogate for intracellular leucine enrichment. nih.govnih.gov

The combination of a primed continuous intravenous infusion of a tracer like L-[1-13C]leucine with the ingestion of an intrinsically labeled protein (e.g., with L-[5,5,5-2H3]leucine) is a powerful technique. researchgate.net This dual-isotope approach allows for the simultaneous determination of postprandial release of dietary protein-derived leucine into the circulation, providing insights into digestion and absorption kinetics. researchgate.net

Table 2: Example of Plasma Leucine Enrichment Over Time During a Continuous Infusion Study

Time (min)Arterial Plasma [1-13C]leucine Enrichment (MPE)Venous Plasma [1-13C]leucine Enrichment (MPE)
-60~3.5~3.5
30~5.5~5.0
90~6.5~6.0
180~7.0~6.5
240~7.0~6.5
360~7.0~6.5

This table illustrates a typical pattern of plasma leucine enrichment reaching a plateau during a continuous infusion study. MPE stands for Mole Percent Excess. Data are conceptual and based on trends described in research by Pennings et al. researchgate.net

Considerations for Isotope Effects in Tritium (B154650) Labeling

When using tritium-labeled compounds like Leucine,l,[4,5-3H(N)], it is important to consider the potential for kinetic isotope effects. mdpi.com A kinetic isotope effect occurs when the presence of a heavier isotope at a particular atomic position in a molecule alters the rate of a chemical reaction. This is due to the fact that bonds involving heavier isotopes have lower vibrational frequencies and thus require more energy to break.

The magnitude of the kinetic isotope effect depends on several factors, including the type of chemical bond and the specific enzyme involved in the reaction. mdpi.com For tritium, which is significantly heavier than protium (B1232500) (the most common isotope of hydrogen), these effects can be more pronounced compared to deuterium.

In the context of protein metabolism studies, a primary concern is whether the tritium label on leucine affects its metabolic fate, such as its rate of transamination or incorporation into protein, compared to unlabeled leucine. mdpi.com While tritium labeling is a valuable tool, researchers must be cognizant that the measured rates of metabolic processes might be slightly different from the true physiological rates due to these isotope effects.

Furthermore, the biological stability of the tritium label is a critical consideration. mdpi.com The label should ideally be placed in a metabolically stable position on the molecule to prevent its exchange with hydrogen atoms from body water, which would lead to a dilution of the tracer and inaccurate measurements. nih.gov The positions [4,5-3H(N)] in leucine are generally considered to be non-labile.

Despite these considerations, tritium labeling remains a widely used and valuable technique in biomedical research due to its high specific activity, which allows for sensitive detection, and the relatively long half-life of tritium (12.3 years), providing a good shelf-life for the labeled compound. dtu.dk

Table 3: Properties of Common Isotopes Used in Metabolic Research

IsotopeHalf-lifeEmission TypeMaximum Energy (keV)Considerations
Tritium (3H) 12.3 yearsBeta (β-)18.6Potential for kinetic isotope effects, requires liquid scintillation counting. dtu.dk
Carbon-14 (B1195169) (14C) 5730 yearsBeta (β-)156Lower energy than some isotopes, long half-life requires careful waste management.
Carbon-13 (13C) StableNoneN/ANon-radioactive, requires mass spectrometry for detection, considered the gold standard for many human studies. nih.govnih.gov
Nitrogen-15 (15N) StableNoneN/ANon-radioactive, used for studying nitrogen metabolism and protein turnover. cambridge.orgresearchgate.net

This table provides a comparative overview of the properties and considerations for isotopes commonly used in metabolic research.

Challenges, Limitations, and Emerging Directions in the Application of Leucine,l, 4,5 3h N in Academic Research

Methodological Challenges and Sources of Variability

The accuracy of kinetic studies using Leucine (B10760876),l,[4,5-3H(N)] is highly dependent on overcoming several methodological challenges. These challenges primarily revolve around the accurate determination of the precursor pool specific activity and the complications arising from tracer recycling, particularly in long-term investigations.

Challenges in Precursor Pool Specific Activity Determination

A fundamental requirement for accurately measuring the rate of protein synthesis is the precise determination of the specific activity of the amino acid precursor pool that is directly utilized for protein synthesis. This precursor is the aminoacyl-tRNA, specifically leucyl-tRNA in the context of leucine tracers. However, direct measurement of the specific activity of tRNA-bound leucine is technically demanding and often impractical in many experimental settings.

Researchers, therefore, often rely on more accessible surrogate pools to estimate the specific activity of the true precursor. The most commonly used surrogate is the plasma or serum free leucine pool. However, a significant discrepancy often exists between the specific activity of leucine in the plasma and that within the intracellular fluid, where protein synthesis occurs nih.govnih.gov. This gradient is a result of leucine transport across the cell membrane and its dilution by intracellular leucine derived from protein breakdown.

To circumvent this issue, the specific activity of α-ketoisocaproate (KIC), the transaminated product of leucine, in the plasma has been proposed as a more accurate reflection of the intracellular leucine specific activity nih.govnih.gov. Studies have shown that the plasma KIC specific activity is often in closer equilibrium with the intracellular leucine pool than is the plasma leucine specific activity itself nih.gov. Failure to accurately determine the true precursor pool specific activity can lead to significant underestimation or overestimation of protein synthesis rates.

Key Challenges in Precursor Pool Determination:

ChallengeDescriptionImpact on Research
Inaccessibility of True Precursor The direct measurement of leucyl-tRNA specific activity is technically complex and invasive, often requiring tissue biopsies.Limits the feasibility of studies, particularly in human subjects and for longitudinal measurements.
Plasma vs. Intracellular Gradient The specific activity of leucine in the plasma can differ significantly from the intracellular pool due to cellular transport and protein degradation.Using plasma leucine specific activity can introduce systematic errors in the calculation of protein synthesis rates.
Surrogate Pool Accuracy While plasma KIC provides a better estimate, it is still an indirect measure and may not perfectly reflect the leucyl-tRNA pool in all tissues or physiological conditions.Potential for inaccuracies in calculated synthesis rates remains, requiring careful validation for specific experimental models.

Issues with Tracer Recyclability and Long-Term Studies

Another significant challenge, particularly in studies of longer duration, is the recycling of the Leucine,l,[4,5-3H(N)] tracer. Following its incorporation into proteins, these proteins are eventually degraded, releasing the labeled leucine back into the free amino acid pool. This recycled tracer can then be reincorporated into newly synthesized proteins, confounding the measurement of true synthesis rates from the administered tracer.

This issue is especially problematic in studies investigating proteins with slow turnover rates. In such cases, the contribution of recycled tracer to the precursor pool becomes substantial over time, leading to an overestimation of the protein synthesis rate. The continuous infusion of the tracer can help to mitigate this issue to some extent by maintaining a relatively constant specific activity in the precursor pool. However, in long-term studies, the cumulative effect of recycling can still introduce significant errors.

The dynamic nature of protein turnover means that the rate of tracer recycling is not constant and can be influenced by various physiological and pathological conditions, further complicating data interpretation.

Comparative Analysis with Other Tracers (e.g., Stable Isotopes like 13C-Leucine)

The limitations of radioactive tracers like Leucine,l,[4,5-3H(N)] have led to the widespread adoption of stable isotope-labeled compounds, such as 13C-Leucine. A comparative analysis of these tracers is essential for selecting the most appropriate tool for a given research question.

Cost-Effectiveness and Sensitivity of Tritium (B154650)

Historically, one of the primary advantages of using tritium-labeled compounds has been their high specific activity and the sensitivity of detection methods, such as liquid scintillation counting. This high sensitivity allows for the use of smaller quantities of tracer, which can be a cost-effective approach, particularly for initial screening studies or when working with limited amounts of biological material. The cost of synthesizing tritiated compounds can sometimes be lower than their stable isotope-labeled counterparts.

Advantages of Stable Isotopes for Long-Term or Complex Studies

For long-term studies and investigations in human subjects, stable isotopes like 13C-Leucine offer significant advantages. The primary benefit is the absence of ionizing radiation, which eliminates the health risks associated with radioactive tracers and simplifies the ethical considerations for human research nih.govoncohemakey.com. This safety profile allows for repeated measurements over extended periods, making them ideal for longitudinal studies tracking changes in protein metabolism over time.

Furthermore, the use of stable isotopes in conjunction with mass spectrometry allows for the analysis of isotopic enrichment in various metabolites, providing a more detailed picture of metabolic pathways. While tracer recycling also occurs with stable isotopes, the analytical techniques used can sometimes allow for more sophisticated modeling to account for this phenomenon.

Comparison of Tritiated Leucine and 13C-Leucine:

FeatureLeucine,l,[4,5-3H(N)] (Tritium)13C-Leucine (Stable Isotope)
Detection Method Liquid Scintillation CountingMass Spectrometry
Sensitivity HighModerate to High
Radiation Risk YesNo
Suitability for Long-Term Studies Limited due to radiation and recyclingExcellent
Suitability for Human Studies RestrictedPreferred
Cost Generally lowerCan be higher
Data Complexity Provides information on incorporationCan provide detailed metabolic flux data

Radiation Safety Considerations in Research Settings

The use of Leucine,l,[4,5-3H(N)] necessitates strict adherence to radiation safety protocols to protect researchers and the environment. Tritium (3H) is a low-energy beta emitter, and while the external radiation hazard is minimal, the primary concern is internal exposure through ingestion, inhalation, or absorption through the skin yale.edu.

Essential Radiation Safety Practices for Tritium:

Designated Work Areas: All work with tritiated compounds should be conducted in designated and clearly labeled areas.

Personal Protective Equipment (PPE): Appropriate PPE, including lab coats, gloves (double-gloving is often recommended), and safety glasses, must be worn at all times.

Contamination Monitoring: Regular monitoring of work surfaces, equipment, and personnel for radioactive contamination is crucial. This is typically done using wipe tests analyzed by a liquid scintillation counter.

Waste Disposal: All radioactive waste, including contaminated lab supplies and animal carcasses, must be segregated and disposed of according to institutional and national regulations.

Training: All personnel working with tritium must receive comprehensive training on the specific hazards and safe handling procedures.

The implementation and maintenance of these safety measures add a layer of complexity and cost to research projects utilizing tritium-labeled compounds.

Integration with Multi-Omics Approaches

The utility of Leucine,l,[4,5-3H(N)] as a tracer is significantly amplified when integrated with high-throughput multi-omics technologies. This integration allows researchers to move beyond measuring bulk protein synthesis rates to a more granular understanding of cellular processes, linking the dynamics of protein metabolism to broader systemic responses. By combining traditional radiotracer techniques with modern analytical platforms, a more holistic view of biological systems can be achieved. researchgate.netnih.govomicstutorials.com

Combination with Proteomics for Protein Identification and Quantification

The foundational use of Leucine,l,[4,5-3H(N)] is to measure the rate of protein synthesis. When combined with proteomics, this application is elevated from a quantitative measure of total protein synthesis to a specific identification of newly synthesized proteins. This integrated approach allows for a deep dive into the dynamics of the proteome in response to various stimuli or in different pathological states.

The typical workflow involves introducing Leucine,l,[4,5-3H(N)] into a biological system (e.g., cell culture or an in vivo model) for a defined period. During this pulse period, the tritiated leucine is incorporated into newly synthesized proteins. Following the labeling period, proteins are extracted and separated, often by gel electrophoresis. The radioactivity of protein bands can be measured to determine the synthesis rates of specific protein fractions.

Modern proteomics, particularly mass spectrometry (MS), adds a powerful layer of analysis. nih.govlawlessgenomics.com Instead of just quantifying radioactivity in a gel band, the proteins within that band can be enzymatically digested into peptides and identified and quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lawlessgenomics.com This allows researchers to pinpoint precisely which proteins are being synthesized at altered rates. While direct detection of the tritium label by MS is not standard, the combination of radioactive measurement for synthesis rate and MS for identification provides a comprehensive picture.

This dual approach is invaluable for:

Identifying proteins with high turnover rates: Rapidly synthesized and degraded proteins can be specifically identified. nih.gov

Discovering biomarkers: Changes in the synthesis of specific proteins (e.g., secreted proteins) under different conditions can be detected.

Understanding regulation of protein synthesis: It allows for the study of how specific treatments or genetic modifications affect the synthesis of individual proteins rather than just the global proteome.

Table 1: Integrated Workflow for Combining Leucine,l,[4,5-3H(N)] Labeling with Proteomics
StepDescriptionTechniqueOutcome
1. LabelingIntroduction of Leucine,l,[4,5-3H(N)] into the biological system to allow incorporation into newly synthesized proteins.Cell culture, in vivo administrationProteome becomes radiolabeled.
2. Protein Isolation & SeparationExtraction of total protein followed by separation to reduce complexity.SDS-PAGE, ChromatographySeparated protein fractions.
3. Synthesis Rate MeasurementQuantification of tritium incorporation into separated proteins or total protein pool.Scintillation countingRate of protein synthesis.
4. Protein IdentificationExcising protein bands/fractions, digesting them into peptides, and analyzing by mass spectrometry.LC-MS/MSIdentification and relative quantification of specific proteins.
5. Data IntegrationCorrelating the synthesis rate data with the protein identification data.Bioinformatics analysisA list of identified proteins with their corresponding synthesis rates.

Metabolomics for Pathway Interrogation

Integrating Leucine,l,[4,5-3H(N)] tracing with metabolomics provides a dynamic view of amino acid metabolism. Leucine is not only a building block for proteins but also a key metabolic substrate and signaling molecule. nih.gov By tracking the tritium label from leucine as it moves through various metabolic pathways, researchers can elucidate the fate of its carbon skeleton and amino group.

When Leucine,l,[4,5-3H(N)] is introduced into a system, it enters the free amino acid pool and is subsequently used for protein synthesis or catabolized. The catabolic pathway of leucine is complex, yielding acetyl-CoA and acetoacetate (B1235776). By using techniques like high-performance liquid chromatography (HPLC) coupled with a radiodetector, it is possible to separate and quantify the radioactivity in leucine and its downstream metabolites.

Pairing this with a metabolomics platform, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the simultaneous identification and quantification of a wide array of metabolites. nih.gov This combination can reveal:

Metabolic Flux: The rate at which leucine is catabolized through specific pathways.

Pathway Interconnectivity: How perturbations in one pathway affect leucine metabolism and vice-versa.

Fate of Leucine Carbons: Identification of downstream metabolites that incorporate the labeled backbone, providing a map of leucine's metabolic journey.

For example, researchers can quantify the flux of leucine through the branched-chain amino acid (BCAA) catabolic pathway and determine how this is altered in metabolic diseases.

Table 2: Examples of Metabolic Pathways Interrogated with Leucine,l,[4,5-3H(N)]
Metabolic PathwayKey MetabolitesResearch Application
Protein SynthesisProteins, Aminoacyl-tRNAMeasuring tissue-specific protein synthesis rates.
BCAA Catabolismα-Ketoisocaproate (KIC), Acetyl-CoA, AcetoacetateStudying regulation of energy metabolism and metabolic disorders.
Ketogenesisβ-Hydroxybutyrate, AcetoacetateInvestigating the contribution of leucine to ketone body production.
TCA CycleCitrate, Succinate, MalateTracing the entry of leucine-derived carbons into central carbon metabolism.

Future Prospects and Novel Applications in Basic and Translational Research (Non-Clinical)

The fundamental principles of using Leucine,l,[4,5-3H(N)] as a tracer continue to be relevant in modern biological research. Future advancements will likely focus on refining methodologies and applying this classic tool to novel, more complex biological models.

Development of More Refined Tracer Methodologies

A significant challenge in using Leucine,l,[4,5-3H(N)] for kinetic studies is the issue of tracer recycling. nih.gov After labeled proteins are degraded, the released [3H]Leucine can re-enter the precursor pool for new protein synthesis, which can complicate the interpretation of data, especially for proteins with slow turnover rates. nih.gov

Future directions will focus on developing more sophisticated mathematical models to better account for this recycling. nih.gov Key areas of development include:

Advanced Compartmental Modeling: Creating more detailed models that distinguish between different intracellular and extracellular amino acid pools. This can help to more accurately define the specific activity of the true precursor for protein synthesis (aminoacyl-tRNA).

Multi-Tracer Approaches: Combining Leucine,l,[4,5-3H(N)] with stable isotope tracers (e.g., ¹³C- or ¹⁵N-leucine). This dual-labeling strategy can provide multiple data points to solve more complex models, allowing for a more robust calculation of synthesis, breakdown, and intracellular transport rates.

Refining the Forcing Function: As suggested in studies of apolipoprotein kinetics, data from a protein with a known, relatively fast turnover can be used to mathematically correct the plasma leucine specific activity data. nih.gov This corrected data then serves as a more accurate input function for modeling the kinetics of slower turnover proteins. nih.gov

Application in Emerging Biological Systems and Mechanistic Models

The application of Leucine,l,[4,5-3H(N)] is expanding from traditional cell culture and whole-animal studies to more advanced and physiologically relevant models. These emerging systems offer new opportunities to study protein and metabolic dynamics in a more controlled or context-specific manner.

Potential future applications include:

Organoid and 3D Culture Systems: Organoids mimic the structure and function of organs, providing a powerful in vitro model. Using Leucine,l,[4,5-3H(N)] in these systems can be used to study protein synthesis and metabolism during organoid development, differentiation, and in response to drugs or disease modeling.

Single-Cell Analysis: While technically challenging, there is growing interest in measuring cellular processes at the single-cell level. Future methodologies could potentially combine Leucine,l,[4,5-3H(N)] labeling with techniques like autoradiography and advanced microscopy or flow cytometry to investigate heterogeneity in protein synthesis rates across a population of cells. This could be particularly insightful for studying complex tissues like tumors or the brain.

Host-Microbiome Interactions: The gut microbiome has a profound impact on host metabolism. Leucine,l,[4,5-3H(N)] could be used in gnotobiotic animal models to trace the exchange and utilization of amino acids between the host and specific microbial species, shedding light on the metabolic interplay in health and disease.

By adapting this robust tracer for use in cutting-edge biological models, researchers can continue to generate unique insights into the dynamic processes that govern cellular function.

Q & A

Basic Research Questions

Q. How do I determine the optimal concentration of L-[4,5-³H(N)]-leucine for protein synthesis studies in mammalian cell cultures?

  • Methodological Answer : Begin with a saturation curve experiment to identify the concentration at which leucine uptake plateaus. Use triplicate samples incubated with varying concentrations (e.g., 0.1–20 nM) of L-[4,5-³H(N)]-leucine (specific activity: 40–60 Ci/mmol ). Measure incorporation via scintillation counting after trichloroacetic acid (TCA) precipitation to isolate radiolabeled proteins . Include controls with excess unlabeled leucine (1 mM) to subtract nonspecific binding .

Q. What protocols ensure proper handling and storage of L-[4,5-³H(N)]-leucine to maintain stability?

  • Methodological Answer : Store the compound at 5°C in ethanol:water (2:98 v/v) to prevent radiolysis . Aliquot working solutions to minimize freeze-thaw cycles. Use licensed facilities for handling and disposal, adhering to local radioactive material regulations . Validate stability by comparing fresh and stored aliquots via scintillation counting over time.

Q. How can I distinguish between leucine incorporation into proteins and its metabolic byproducts (e.g., tritiated water) in experimental data?

  • Methodological Answer : Perform TCA precipitation to separate proteins from free amino acids and metabolites . For metabolic flux analysis, use inhibitors like cycloheximide (protein synthesis blocker) or BCH (LAT1 transporter inhibitor) to isolate pathways . Measure ³H₂O production via distillation or ion-exchange chromatography .

Advanced Research Questions

Q. How do I resolve contradictions in protein synthesis rates when using L-[4,5-³H(N)]-leucine across different tissue types (e.g., liver vs. brain)?

  • Methodological Answer : Tissue-specific metabolism can alter leucine degradation rates. For brain studies, account for rapid ³H-leucine catabolism by measuring ³H₂O and adjusting incorporation rates using kinetic models . In liver or muscle, validate results with parallel assays (e.g., stable isotope labeling or Western blotting for mTORC1 activity ). Reference tissue-specific degradation rates from prior studies (e.g., Valzelli’s intradiencephalic injection model ).

Q. What experimental design minimizes artifacts from isotope dilution in pulse-chase assays?

  • Methodological Answer : Pre-equilibrate cells in leucine-free medium before pulsing with L-[4,5-³H(N)]-leucine to reduce endogenous pool dilution . Use short pulse durations (5–30 min) for acute measurements , and terminate reactions with ice-cold TCA . For chase phases, replace medium with excess unlabeled leucine (10× Km) and track decay kinetics .

Q. How do I optimize protocols for bacterial production measurements in environmental samples using ³H-leucine incorporation?

  • Methodological Answer : Conduct saturation experiments to determine site-specific leucine concentrations (typically 10–20 nM ). Incubate triplicate samples with L-[4,5-³H(N)]-leucine (60 Ci/mmol) for 1–2 hours at in situ temperatures. Terminate with 5% TCA, rinse with ethanol, and quantify radioactivity. Normalize results to cell counts or biomass (e.g., via flow cytometry) to account for microbial community variability .

Q. What statistical approaches address variability in leucine uptake assays caused by cell cycle heterogeneity?

  • Methodological Answer : Synchronize cell populations (e.g., serum starvation for cardiomyocytes ) before assays. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups. For single-cell variability, pair ³H-leucine data with fluorescence-activated cell sorting (FACS) to stratify results by cell cycle phase (e.g., G1 vs. S phase ).

Data Interpretation & Contradiction Analysis

Q. Why might L-[4,5-³H(N)]-leucine incorporation rates contradict mRNA translation measurements (e.g., ribopuromycylation)?

  • Methodological Answer : Discrepancies arise from post-translational modifications, protein turnover, or isotope recycling. Validate with dual-labeling (³H-leucine + ¹⁴C-uridine) to correlate translation with mRNA synthesis . Use protease inhibitors (e.g., MG-132) during lysis to block degradation .

Q. How do I reconcile low ³H-leucine incorporation in cell cultures with high mTORC1 activity (e.g., phospho-p70S6K levels)?

  • Methodological Answer : mTORC1 activity does not always correlate linearly with protein synthesis. Measure downstream targets (e.g., eIF4E phosphorylation) and validate with orthogonal methods (e.g., puromycin incorporation ). Check for metabolic stress (e.g., AMPK activation) that uncouples mTORC1 signaling from translation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.